2-bromo-N,N-diphenylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N,N-diphenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIANBZIVBPMJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616860 | |
| Record name | 2-Bromo-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78600-31-4 | |
| Record name | 2-Bromo-N,N-diphenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80616860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromotriphenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-bromo-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-N,N-diphenylaniline, a valuable intermediate in the fields of electronic materials and pharmaceutical development. This document details established synthetic methodologies, including experimental protocols and reaction mechanisms. All quantitative data is summarized for clarity, and key workflows are visualized to facilitate understanding.
Introduction
This compound is a substituted triarylamine derivative. Triarylamine compounds are of significant interest due to their applications in organic light-emitting diodes (OLEDs) as hole-transporting materials.[1] The strategic placement of a bromine atom at the 2-position offers a reactive handle for further chemical modifications, making it a versatile building block in the synthesis of more complex molecules. This guide will focus on two primary and effective methods for its synthesis: the Ullmann Condensation and the Buchwald-Hartwig Amination.
Synthetic Methodologies
Two of the most prominent methods for the formation of the C-N bond in this compound are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical and reliable method for the formation of carbon-nitrogen bonds. It typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.
A documented procedure for the synthesis of this compound via an Ullmann-type reaction is as follows:[1]
Reactants:
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Stoichiometric Ratio |
| Diphenylamine | 169.22 | 1.6900 | 10.0 | 1 |
| o-Dibromobenzene | 235.90 | 4.718 (2.40 mL) | 20.0 | 2 |
| Copper(I) iodide | 190.45 | 0.1900 | 1.0 | 0.1 |
| 18-Crown-6 | 264.32 | 0.1320 | 0.5 | 0.05 |
| o-Dichlorobenzene | 147.00 | - (60 mL) | - | Solvent |
Reaction Conditions:
| Parameter | Value |
| Temperature | 100-210°C |
| Reaction Time | 5-100 hours |
| Atmosphere | Nitrogen |
| Yield | 73% |
Procedure:
-
To a reaction flask, add diphenylamine (1.6900 g, 10.0 mmol), o-dibromobenzene (2.40 mL, 20.0 mmol), copper(I) iodide (0.1900 g, 1.0 mmol), and 18-crown-6 (0.1320 g, 0.5 mmol).
-
Add 60 mL of o-dichlorobenzene to the flask.
-
The reaction mixture is stirred and heated to a temperature between 100-210°C for 5 to 100 hours under a nitrogen atmosphere and in the absence of light.
-
Upon completion, the reaction is cooled to room temperature.
-
The majority of the solvent is removed via vacuum distillation.
-
The solid residue is collected by suction filtration and washed with a dichloromethane solution.
-
The organic phases are combined, concentrated, and the crude product is purified by column chromatography to yield this compound.[1]
The Ullmann condensation for N-arylation is believed to proceed through the following key steps:
Caption: Ullmann Condensation Catalytic Cycle.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. It often proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.
Typical Reactants and Reagents:
-
Aryl Halide: this compound
-
Amine: Diphenylamine
-
Palladium Pre-catalyst: Pd(OAc)₂, Pd₂(dba)₃
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, RuPhos)
-
Base: A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Solvent: Anhydrous, aprotic solvent (e.g., toluene, dioxane)
General Procedure:
-
An oven-dried Schlenk tube is charged with the palladium pre-catalyst, the phosphine ligand, and the base.
-
The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
The anhydrous solvent is added, and the mixture is stirred to form the active catalyst.
-
The aryl halide and the amine are then added to the reaction mixture.
-
The reaction is heated with stirring until the starting materials are consumed (monitored by TLC or GC-MS).
-
After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried, concentrated, and the product is purified by column chromatography.
The catalytic cycle for the Buchwald-Hartwig amination is generally accepted to involve the following steps:
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Characterization Data
Proper characterization is crucial to confirm the identity and purity of the synthesized this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₄BrN | - |
| Molecular Weight | 324.22 g/mol | - |
| Boiling Point | 165°C / 0.3 mmHg | [1] |
Note: Detailed NMR and mass spectrometry data for this compound were not available in the searched literature. Researchers should perform these analyses to confirm the structure of the synthesized compound.
Purification
Purification of this compound is typically achieved by column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the impurities. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is a common starting point.
Conclusion
The synthesis of this compound can be effectively achieved through both the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann condensation provides a proven, albeit harsher, method with a documented yield of 73%. The Buchwald-Hartwig amination offers a potentially milder alternative, though a specific protocol for this exact transformation requires optimization based on general principles. For researchers and professionals in drug development and materials science, the choice of method will depend on factors such as available starting materials, desired reaction conditions, and scalability. Thorough characterization of the final product is essential to ensure its suitability for subsequent applications.
References
An In-depth Technical Guide to 2-bromo-N,N-diphenylaniline
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 2-bromo-N,N-diphenylaniline. The content is tailored for researchers, scientists, and professionals in the fields of materials science and drug development, with a focus on data presentation, experimental protocols, and visual representations of key processes.
Core Properties of this compound
This compound, also known as 2-bromotriphenylamine, is an aromatic organic compound. Its core structure consists of a diphenylamine scaffold with a bromine atom substituted at the ortho position of one of the phenyl rings. This substitution pattern imparts specific electronic and steric properties that are leveraged in its applications, particularly in organic electronics.
Chemical and Physical Data
The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in various experimental settings.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 78600-31-4[1][2][3] |
| Molecular Formula | C₁₈H₁₄BrN[2][4] |
| Molecular Weight | 324.21 g/mol [2][4] |
| IUPAC Name | This compound |
| Synonyms | 2-Bromotriphenylamine, 2-bromo-N,N-diphenylbenzenamine[2] |
Table 2: Physical Properties
| Property | Value | Source |
| Boiling Point | 165°C at 0.3 mmHg | [1] |
| Purity | Typically ≥ 97% - 98% | [2][3] |
| Storage | Room Temperature, Sealed in Dry Conditions | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through a copper-catalyzed cross-coupling reaction. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from diphenylamine and o-dibromobenzene.
Materials:
-
Dichloromethane
-
Nitrogen gas
Procedure:
-
To a reaction flask, sequentially add diphenylamine, o-dibromobenzene, copper(I) iodide, and 18-crown-6.[1][4]
-
Purge the reaction flask with nitrogen and maintain a nitrogen atmosphere. The reaction should be protected from light.[1][4]
-
Stir the reaction mixture and heat to a temperature between 100-210°C for 5-100 hours.[1][4]
-
Upon completion of the reaction, allow the mixture to slowly cool to room temperature.[1][4]
-
Remove the bulk of the solvent via vacuum distillation.[1][4]
-
The resulting solid residue is collected by suction filtration and washed with a dichloromethane solution.[1][4]
-
Combine the organic phases and concentrate the solution.[1][4]
-
Purify the crude product by column chromatography to yield this compound. A yield of 73% has been reported for this method.[1][4]
Spectral Characterization
Note: The following data is for structurally similar compounds and should be used for reference purposes only.
Table 3: Reference Spectral Data for Analogous Compounds
| Compound | Technique | Key Observations |
| 2-bromo-N-phenylaniline | ¹H NMR (400 MHz, CDCl₃) | δ 7.50 (dd, J = 8.0, 1.4 Hz, 1H), 7.30 (t, J = 7.9 Hz, 2H), 7.22 (m, 1H), 7.18 – 7.10 (m, 3H), 7.02 (t, J = 7.3 Hz, 1H), 6.72 (dd, J = 7.6 Hz, 1H) |
| 2-bromo-N-phenylaniline | ¹³C NMR (101 MHz, CDCl₃) | δ 141.4, 141.3, 132.8, 129.3, 127.9, 122.6, 120.8, 120.2, 115.7, 112.1 |
| 2-bromo-N,N-dimethylaniline | Multiple | ¹³C NMR, ATR-IR, Transmission IR, Raman, and MS (GC) spectra are available in databases. |
Applications in Organic Electronics
This compound is utilized in the field of organic electronics, particularly in the production of Organic Light-Emitting Diodes (OLEDs).[1] Triphenylamine derivatives are well-established as effective hole transport materials (HTMs).
The function of a hole transport material in an OLED is to facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer, where they recombine with electrons to produce light. The efficiency of this process is dependent on the electronic properties of the HTM, specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
The introduction of substituents, such as the bromine atom in this compound, can be used to tune these energy levels. Electron-withdrawing groups, like bromine, generally decrease the HOMO and LUMO energies. This tuning allows for better energy level alignment between the anode, the hole transport layer, and the emissive layer, which in turn reduces the energy barrier for hole injection and transport, leading to improved device efficiency.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated area. Users should consult the Safety Data Sheet (SDS) from their supplier for detailed information on hazards, handling, and disposal.
References
A Technical Guide to the Reactivity of 2-bromo-N,N-diphenylaniline
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-bromo-N,N-diphenylaniline is a versatile aromatic building block of significant interest in synthetic organic chemistry. Its strategic placement of a bromo substituent ortho to a diphenylamino group enables a wide range of transformations, making it a valuable precursor for complex molecular architectures. This document provides an in-depth technical overview of its core reactivity, focusing on palladium- and copper-catalyzed cross-coupling reactions and its pivotal role in the synthesis of carbazole derivatives. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are presented to serve as a comprehensive resource for professionals in research and drug development.
Core Reactivity Profile
The reactivity of this compound is dominated by the chemistry of its aryl bromide functional group. This allows for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds through various transition metal-catalyzed cross-coupling reactions. Furthermore, the proximity of the bromo group to the bulky N,N-diphenylamino moiety facilitates intramolecular cyclization reactions to form pharmaceutically and materially relevant carbazole scaffolds.[1]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for forming C-C and C-N bonds with high efficiency and functional group tolerance.[2] this compound serves as an excellent substrate for these transformations.
Buchwald-Hartwig Amination (C-N Coupling)
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for constructing carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[3] This reaction replaces harsher classical methods like the Goldberg reaction.[3] The choice of palladium source, ligand, and base is critical for achieving high yields.[4][5]
Table 1: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides Data based on analogous reactions reported in the literature.[5]
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2) | XPhos | Cs₂CO₃ | Toluene | 110 | >95 | Highly effective for a broad range of amines.[6] |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos | t-BuOLi | Toluene | 100 | >90 | Good for sterically hindered amines.[5] |
| Pd₂(dba)₃ (1.5) | RuPhos | K₃PO₄ | Dioxane | 100 | ~96 | Versatile system for various heterocyclic amines.[5] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination This protocol is a general method and should be optimized for specific substrates.[2][6]
-
Preparation: In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.) to an oven-dried Schlenk tube equipped with a stir bar.
-
Reactant Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, ~0.2 M concentration).
-
Reaction: Seal the tube and heat the reaction mixture to the specified temperature (e.g., 110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the crude product by column chromatography.
Suzuki-Miyaura Coupling (C-C Coupling)
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, typically an arylboronic acid.[7] This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides Data based on analogous reactions reported in the literature.[6][8]
| Catalyst Precursor (mol%) | Ligand | Base | Solvent | Temp. (°C) | Approx. Yield (%) | Notes |
|---|---|---|---|---|---|---|
| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 88-96 | Effective for a broad range of boronic acids.[6] |
| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 90-98 | Highly active catalyst, allows for lower loading.[6] |
| Pd₂(dba)₃ (1) | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 | >95 | Effective for coupling with aryl chlorides and bromides.[9] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling This protocol is a general method and should be optimized for specific substrates.[2][6]
-
Preparation: To a flame-dried Schlenk flask containing a stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv.).
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed anhydrous solvent (e.g., DMF or Dioxane/H₂O mixture) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Intramolecular Cyclization: The Gateway to Carbazoles
A particularly powerful application of this compound is its use as a precursor for carbazole synthesis. Carbazoles are a class of N-heterocycles with a wide range of biological activities and applications in materials science, making them attractive synthetic targets.[10] The intramolecular C-C or C-N bond formation can be achieved through various methods, including photostimulated SRN1 mechanisms or palladium-catalyzed direct arylation.
The photostimulated SRN1 reaction of diarylamines in liquid ammonia or DMSO has been shown to produce carbazoles in excellent yields (81-99%). Palladium-catalyzed methods, involving an intramolecular direct C-H arylation, provide an alternative route under thermal conditions.
Table 3: Synthesis of Substituted Carbazoles from Diaryl-amines Data based on analogous reactions reported in the literature.
| Starting Material | Reaction Type | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| N-(2-bromophenyl)-N-phenylamine | SRN1 | KNH₂, hv, liq. NH₃ | 9H-Carbazole | 99 |
| N-(2-bromophenyl)-N-(1-naphthyl)amine | SRN1 | KNH₂, hv, liq. NH₃ | 11H-Benzo[a]carbazole | 98 |
| N-(2-bromophenyl)-2-phenylbenzenamine | SRN1 | KNH₂, hv, liq. NH₃ | 1-phenyl-9H-carbazole | 38 |
General Experimental Workflow
A standardized workflow is crucial for the successful execution of palladium-catalyzed cross-coupling reactions, ensuring reproducibility and safety.
Synthesis of this compound
The title compound itself is typically synthesized via a copper-catalyzed Ullmann condensation reaction between diphenylamine and an ortho-dihalobenzene, such as o-dibromobenzene.[11]
Experimental Protocol: Synthesis of this compound Based on a patented procedure.[11][12]
-
Reactant Addition: To a reaction flask, sequentially add diphenylamine (1.0 equiv.), o-dibromobenzene (2.0 equiv.), copper(I) iodide (0.1 equiv.), and 18-crown-6 (0.05 equiv.).
-
Solvent Addition: Add o-dichlorobenzene as the solvent.
-
Reaction: Under a nitrogen atmosphere and protected from light, stir the mixture and heat to 100-210 °C for 5-100 hours.
-
Work-up: Stop the reaction and cool to room temperature. Remove most of the solvent by vacuum distillation.
-
Purification: The solid residue is washed with dichloromethane. The combined organic phases are concentrated and purified by column chromatography to yield the final product. A reported yield for this procedure is 73%.[11][12]
References
- 1. Recent synthetic strategies for the construction of functionalized carbazoles and their heterocyclic motifs enabled by Lewis acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. [Development of New Synthetic Methods for Carbazole Compounds Aimed at Drug Discovery and Exploratory Research on Pharmaceutical Materials] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 78600-31-4 [chemicalbook.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-bromo-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes to 2-bromo-N,N-diphenylaniline, a key intermediate in the development of electronic materials and pharmaceuticals.[1] This document details the primary synthetic methodologies, focusing on the Ullmann condensation and the Buchwald-Hartwig amination reactions. It includes in-depth discussions of the reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.
Introduction
This compound, also known as 2-bromotriphenylamine, is a versatile chemical building block. Its utility in electronic chemicals, particularly in the production of Organic Light Emitting Diode (OLED) display screens, underscores the importance of efficient and scalable synthetic methods.[1] This guide explores the two most prominent catalytic cross-coupling reactions for the formation of the crucial C-N bond in this molecule: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
Synthetic Methodologies
The synthesis of this compound is predominantly achieved through the arylation of diphenylamine with a suitable ortho-dihalogenated benzene derivative. The two leading methods employ different transition metal catalysts, each with its own set of advantages and mechanistic nuances.
Ullmann Condensation
The Ullmann condensation is a classic, copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[2] It typically requires elevated temperatures and polar, high-boiling point solvents.[2]
The synthesis of this compound via the Ullmann condensation involves the reaction of diphenylamine with 1,2-dibromobenzene, catalyzed by a copper(I) salt.
Figure 1: Ullmann Condensation for this compound
Caption: General reaction scheme for the Ullmann condensation.
The mechanism of the Ullmann condensation is believed to proceed through the formation of a copper(I) amide intermediate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the desired arylamine.[2]
Figure 2: Proposed Mechanism for the Ullmann Condensation
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-bromo-N,N-diphenylaniline (CAS No. 78600-31-4). The information herein is intended to support research and development activities by providing key data and standardized experimental protocols.
Core Physicochemical Properties
This compound is an aromatic amine derivative. Its molecular structure, featuring a bromine substituent on one of the phenyl rings, significantly influences its chemical and physical characteristics. A summary of its key physicochemical properties is presented below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₄BrN | --INVALID-LINK--[1] |
| Molecular Weight | 324.21 g/mol | --INVALID-LINK--[1] |
| Appearance | White solid, powder to crystal | --INVALID-LINK--, --INVALID-LINK--[2][3] |
| Melting Point | 61.0 to 65.0 °C | --INVALID-LINK--, --INVALID-LINK--[2][4] |
| Boiling Point | 165 °C at 0.3 mmHg | --INVALID-LINK--, --INVALID-LINK--[2][4] |
| Solubility | Soluble in Toluene | --INVALID-LINK--[2] |
| pKa (Predicted) | -3.76 ± 0.18 | --INVALID-LINK--[2] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and the synthesis of this compound are provided below.
This protocol describes a copper-catalyzed N-arylation (Ullmann condensation) to synthesize the title compound.[5][6]
-
Materials:
-
Diphenylamine (1.69 g, 10.0 mmol)
-
o-Dibromobenzene (2.40 mL, 20.0 mmol)
-
Copper(I) iodide (0.19 g, 1.0 mmol)
-
18-Crown-6 (0.13 g, 0.5 mmol)
-
o-Dichlorobenzene (60 mL)
-
Dichloromethane
-
Nitrogen gas supply
-
Reaction flask and condenser
-
Heating mantle with stirrer
-
Vacuum distillation apparatus
-
Filtration apparatus
-
Column chromatography setup (Silica gel)
-
-
Procedure:
-
To a reaction flask, sequentially add diphenylamine, o-dibromobenzene, copper(I) iodide, 18-crown-6, and o-dichlorobenzene.[6]
-
Purge the flask with nitrogen and maintain a nitrogen atmosphere under dark conditions.
-
Heat the reaction mixture to a temperature between 100-210°C with continuous stirring for 5-100 hours.[6]
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the bulk of the solvent via vacuum distillation.
-
Filter the remaining residue by suction filtration.
-
Wash the solid residue with dichloromethane and combine the organic phases.[6]
-
Concentrate the combined organic solution and purify the crude product by column chromatography to yield this compound.[6]
-
-
Apparatus:
-
Melting point apparatus
-
Glass capillary tubes (one end sealed)
-
Thermometer
-
Mortar and pestle
-
-
Procedure:
-
Ensure the sample of this compound is completely dry and in a fine powdered form.
-
Place a small amount of the powdered sample into a capillary tube, packing it to a height of 1-2 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature approximately 15°C below the expected melting point (61-65°C).[2][4]
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.
-
-
Materials:
-
This compound
-
Selected solvent (e.g., Toluene)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Vials with sealed caps
-
Centrifuge
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)
-
-
Procedure:
-
Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial.
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, cease agitation and allow the suspension to settle.
-
Centrifuge the sample to separate the undissolved solid from the saturated solution.
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent and analyze its concentration using a pre-calibrated analytical method.
-
Calculate the solubility in terms of mass per volume (e.g., mg/mL) or mole fraction.
-
As this compound is a very weak base (predicted pKa of its conjugate acid is -3.76), direct aqueous titration is not feasible. The determination would require non-aqueous solvents and specialized techniques. The following is a general protocol for a more basic compound that would need significant adaptation.
-
Apparatus and Reagents:
-
pH meter with a combination electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized titrant (e.g., perchloric acid in a non-aqueous solvent like acetic acid)
-
A suitable non-aqueous solvent system in which the compound is soluble.
-
-
Procedure:
-
Calibrate the pH meter using standard buffers appropriate for the non-aqueous system.
-
Dissolve a precisely weighed amount of this compound in the chosen solvent system in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.
-
Add the standardized titrant in small, precise increments from the burette.
-
Record the pH reading after each addition, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point.
-
Mandatory Visualizations
The following diagrams illustrate key experimental and logical workflows relevant to the study of this compound.
References
- 1. This compound - CAS:78600-31-4 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound | 78600-31-4 [chemicalbook.com]
- 3. tw.lumtec.com.tw [tw.lumtec.com.tw]
- 4. 2-BroMo Trifenilamina CAS#: 78600-31-4 • ChemWhat | Base de datos de productos químicos y biológicos [chemwhat.es]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Spectral Data Analysis of 2-bromo-N,N-diphenylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 2-bromo-N,N-diphenylaniline (also known as 2-bromotriphenylamine). Due to the limited availability of directly published experimental spectra for this specific compound, this guide leverages data from closely related analogs and foundational spectroscopic principles to present a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Predicted Spectral Data
The following tables summarize the predicted and analogous spectral data for this compound. This data is compiled from spectral information for the closely related compound, 2-bromo-N-phenylaniline, and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.60 | dd | ~8.0, 1.5 | H-6' (proton ortho to bromine) |
| ~7.40 - 7.20 | m | - | Aromatic protons |
| ~7.10 | td | ~7.5, 1.5 | H-4' (proton para to bromine) |
| ~7.00 - 6.80 | m | - | Aromatic protons |
Predicted data is based on the analysis of 2-bromo-N-phenylaniline and standard chemical shift tables.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~147 | C-N (quaternary) |
| ~145 | C-N (quaternary, phenyl rings) |
| ~133 | C-Br (quaternary) |
| ~130 - 120 | Aromatic carbons |
| ~115 | C-2' (carbon bearing bromine) |
Predicted data is based on the analysis of 2-bromo-N-phenylaniline and standard chemical shift tables.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 1600 - 1450 | Strong | C=C stretching (aromatic) |
| 1320 - 1250 | Strong | C-N stretching (aromatic amine) |
| 750 - 700 | Strong | C-H out-of-plane bending (aromatic) |
| ~600 | Medium | C-Br stretching |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Relative Intensity | Assignment |
| 323/325 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 244 | Moderate | [M - Br]⁺ |
| 167 | Moderate | [C₁₂H₉N]⁺ (Diphenylamine fragment) |
| 166 | High | [C₁₂H₈N]⁺ (Carbazole-like fragment) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectral data presented above.
NMR Spectroscopy
A sample of this compound (10-20 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts would be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid this compound sample would be placed on a diamond attenuated total reflectance (ATR) accessory. The spectrum would be recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra would be acquired using a mass spectrometer equipped with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) would be introduced into the instrument. The electron energy would be set to 70 eV. The mass analyzer would scan a mass range of m/z 50-500.
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Methodological & Application
Application Notes and Protocols: 2-bromo-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N,N-diphenylaniline is a versatile chemical intermediate that serves as a crucial building block in the synthesis of advanced organic materials and biologically active compounds. Its unique structure, featuring a reactive bromine atom and a bulky triphenylamine core, makes it an ideal precursor for a variety of chemical transformations, including cross-coupling reactions and intramolecular cyclizations. This document provides detailed application notes and experimental protocols for the use of this compound in the development of Organic Light-Emitting Diodes (OLEDs) and as a scaffold for compounds with potential therapeutic applications.
Application in Organic Light-Emitting Diodes (OLEDs)
The triphenylamine moiety is a well-established component in materials for organic electronics due to its excellent hole-transporting properties and thermal stability.[1][2][3] this compound is a key starting material for the synthesis of more complex triarylamine-based molecules and carbazole derivatives that are used as hole-transporting layers (HTLs) or host materials in OLED devices.[1][2] The bromine atom allows for the introduction of various functional groups through cross-coupling reactions, enabling the fine-tuning of the material's electronic and photophysical properties.[2]
Synthesis of Hole-Transporting Materials (HTMs)
A common strategy for synthesizing advanced HTMs from this compound involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination. These reactions allow for the extension of the conjugated system, which is crucial for efficient charge transport.
This protocol describes the synthesis of a hole-transporting material where a carbazole moiety is coupled with the triphenylamine core of this compound.
Materials:
-
This compound
-
9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Distilled water
-
Dichloromethane
-
Magnesium sulfate (MgSO₄)
Procedure: [1]
-
In a round-bottom flask, combine this compound (1.0 eq), 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene and distilled water (2:1 v/v) to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under an inert atmosphere.
-
Heat the mixture to reflux (approximately 100 °C) and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and extract the product with dichloromethane.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
OLED Device Fabrication and Performance
The synthesized HTMs can be incorporated into multilayer OLED devices by thermal evaporation. The performance of these devices is characterized by their current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and operational stability.
-
Substrate Cleaning: Sequentially clean indium tin oxide (ITO) coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Layer Deposition: Deposit the organic layers and the metal cathode in a high-vacuum thermal evaporation system. A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Aluminum (Al) cathode. The synthesized carbazole-triphenylamine hybrid would be used as the HTL.
-
Encapsulation: Encapsulate the fabricated device in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.
Data Presentation: OLED Performance
The following table summarizes typical performance data for OLEDs incorporating triarylamine-based HTMs derived from precursors like this compound.
| Device Configuration | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
| ITO/HATCN/NPB/HTM 3b/CBP:5% Ir(ppy)₃/Bphen/LiF/Al[1] | 3.0 | 25,670 | 45.3 | 47.4 | 15.8 |
| ITO/HATCN/NPB/HTM 3c/CBP:5% Ir(ppy)₃/Bphen/LiF/Al[1] | 3.0 | 28,340 | 48.1 | 50.3 | 16.7 |
| Non-doped OLED with TBAN as emitter[4] | - | 74,820 | 12.1 | - | 5.7 |
Note: HTM 3b and 3c are novel hole-transporting materials based on 4-(9H-carbazol-9-yl)triphenylamine derivatives. TBAN is a triphenylamine/benzothiadiazole-based compound. This data is representative of the performance achievable with this class of materials.
Experimental Workflow: From Precursor to OLED Device
Application in Medicinal Chemistry: Precursor to Bioactive Carbazoles
Carbazole and its derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5] this compound can be converted to 9-phenyl-9H-carbazole through an intramolecular cyclization reaction. This carbazole scaffold can then be further functionalized to generate a library of compounds for drug discovery.
Synthesis of the Carbazole Scaffold
The synthesis of the carbazole ring from this compound is typically achieved through a palladium-catalyzed intramolecular C-H arylation (a type of Buchwald-Hartwig amination).
Materials:
-
This compound
-
Palladium(II) acetate [Pd(OAc)₂]
-
2-(Dicyclohexylphosphino)biphenyl (a Buchwald ligand)
-
Potassium carbonate (K₂CO₃)
-
Toluene or xylene (anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene or xylene via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 9-phenyl-9H-carbazole.
Biological Activities of Carbazole Derivatives
Carbazole derivatives have shown promising activity against a range of bacterial and fungal pathogens.[6] The mechanism of action for some carbazole compounds involves the inhibition of essential microbial enzymes. For example, certain derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide biosynthesis in bacteria.[7][8] Another proposed mechanism is the inhibition of the fungal plasma membrane H⁺-ATPase, which disrupts proton gradients and leads to fungal cell death.[9]
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative carbazole derivatives against various microorganisms.
| Compound ID | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. fumigatus (MIC, µg/mL) | Reference |
| Compound 8f | 0.5 - 1 | 1 - 2 | 4 | - | [8] |
| Compound 9d | 0.5 - 1 | 1 - 2 | 2 | - | |
| Carbazole 56c | 0.5 (MRSA) | 0.5 | - | - | [6] |
Note: Compounds 8f and 9d are novel carbazole derivatives containing dihydrotriazine and aminoguanidine moieties, respectively. Compound 56c is another modified carbazole derivative.
Certain carbazole derivatives have demonstrated potent anti-inflammatory effects. One such compound, LCY-2-CHO, has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of inflammatory mediators like iNOS, COX-2, and TNF-α in macrophages.[10][11] This inhibition is mediated through the suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[10][11]
Signaling Pathway: Anti-inflammatory Action of Carbazole Derivatives
The following diagram illustrates the proposed mechanism of anti-inflammatory action by inhibiting the p38 MAPK pathway.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of high-performance materials for organic electronics and for the development of novel therapeutic agents. The protocols and data presented here provide a foundation for researchers and scientists to explore the potential of this compound in their respective fields. The ability to readily functionalize the triphenylamine core through well-established synthetic methods opens up a vast chemical space for the design and creation of new molecules with tailored properties.
References
- 1. Novel Hole Transporting Materials Based on 4-(9H-Carbazol-9-yl)triphenylamine Derivatives for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Triphenylamine based yellowish-orange light emitting organic dyes (donor–π–acceptor) for hybrid WLEDs and OLEDs: synthesis, characterization and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Triphenylamine/benzothiadiazole-based compounds for non-doped orange and red fluorescent OLEDs with high efficiencies and low efficiency roll-off - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Elucidation of antimicrobial activity and mechanism of action by N-substituted carbazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory carbazole, LCY-2-CHO, inhibits lipopolysaccharide-induced inflammatory mediator expression through inhibition of the p38 mitogen-activated protein kinase signaling pathway in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-bromo-N,N-diphenylaniline as a Ligand Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-bromo-N,N-diphenylaniline as a precursor for the synthesis of bulky, electron-rich phosphine ligands. Such ligands are instrumental in facilitating a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. This document outlines the synthetic protocols for ligand formation and provides detailed procedures for subsequent catalytic applications, including the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Introduction
This compound serves as a valuable starting material for the preparation of specialized phosphine ligands. The key structural feature of this precursor is the ortho-bromo-substituted triphenylamine scaffold. Through a straightforward lithium-halogen exchange reaction, the bromine atom can be readily substituted with a phosphine moiety, yielding a ligand with a sterically demanding and electron-rich environment around the phosphorus atom. These characteristics are highly desirable for promoting the efficiency and substrate scope of palladium-catalyzed cross-coupling reactions. Ligands derived from this precursor are analogous to well-established Buchwald-type biaryl phosphine ligands and are expected to exhibit similar catalytic prowess.
Ligand Synthesis from this compound
The primary method for converting this compound into a phosphine ligand involves a lithium-halogen exchange followed by quenching with an appropriate chlorophosphine. A representative synthesis of 2-(dicyclohexylphosphino)-N,N-diphenylaniline is detailed below.
Experimental Protocol: Synthesis of 2-(dicyclohexylphosphino)-N,N-diphenylaniline
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) solution in hexanes (typically 2.5 M)
-
Chlorodicyclohexylphosphine
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
-
Standard Schlenk line and glassware
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) dropwise to the stirred solution. The reaction mixture may change color, indicating the formation of the lithiated species.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add chlorodicyclohexylphosphine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., hexanes).
Expected Spectroscopic Data (for a similar class of ligands):
-
¹H NMR: Resonances corresponding to the aromatic protons of the diphenylamino and phenyl groups, as well as the aliphatic protons of the cyclohexyl groups.
-
³¹P NMR: A characteristic singlet in the phosphine region.
-
Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product.
Applications in Catalysis
Ligands of the type 2-(dialkylphosphino)-N,N-diphenylaniline are particularly effective in palladium-catalyzed cross-coupling reactions. Their steric bulk and electron-donating nature facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. Below are protocols for two of the most important C-N and C-C bond-forming reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
2-(dicyclohexylphosphino)-N,N-diphenylaniline ligand
-
Strong base (e.g., sodium tert-butoxide, NaOtBu)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 eq).
-
Add the aryl halide (1.0 eq) and the amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C for 2-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
| Aryl Halide | Amine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / DavePhos | Toluene | 100 | 18 | 95 |
| 4-Bromotoluene | Aniline | Pd₂(dba)₃ / DavePhos | Dioxane | 80 | 12 | 92 |
| 1-Bromo-4-methoxybenzene | N-Methylaniline | Pd(OAc)₂ / DavePhos | Toluene | 100 | 24 | 88 |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.
Materials:
-
Aryl halide (e.g., 4-chlorotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precatalyst (e.g., Pd(OAc)₂)
-
2-(dicyclohexylphosphino)-N,N-diphenylaniline ligand
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)
-
Argon or Nitrogen gas
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the aryl halide (1.0 eq), the arylboronic acid (1.5 eq), and the base (2.0 eq).
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C for 2-24 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
| Aryl Halide | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / DavePhos | Toluene | 100 | 16 | 98 |
| 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / DavePhos | Dioxane/H₂O | 90 | 12 | 94 |
| 1-Chloro-4-nitrobenzene | 3-Tolylboronic acid | Pd(OAc)₂ / DavePhos | Toluene | 110 | 20 | 85 |
Visualizations
Experimental Workflow: Ligand Synthesis
Caption: Workflow for the synthesis of 2-(dicyclohexylphosphino)-N,N-diphenylaniline.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Signaling Pathway Analogy: Catalytic Cross-Coupling Logic
While these ligands are primarily used in chemical synthesis and do not directly interact with biological signaling pathways, the logic of the catalytic process can be visualized in a similar manner to a signaling cascade, where each component activates the next step towards the final product.
Caption: Logical flow from precursor to final product in catalysis.
Application Notes and Protocols for 2-bromo-N,N-diphenylaniline in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-bromo-N,N-diphenylaniline is a versatile building block in the synthesis of advanced organic electronic materials. As a derivative of triphenylamine (TPA), a well-established hole-transporting moiety, this compound offers a reactive bromine site for the facile introduction of various functional groups through cross-coupling reactions. This strategic functionalization allows for the fine-tuning of molecular properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thermal stability, and charge carrier mobility. Consequently, derivatives of this compound are promising candidates for hole-transporting layers (HTLs) in organic light-emitting diodes (OLEDs), perovskite solar cells (PSCs), and organic field-effect transistors (OFETs).
This document provides detailed application notes on the utilization of this compound in the synthesis of hole-transporting materials and outlines protocols for the fabrication of organic electronic devices.
Application in Hole-Transporting Material Synthesis
The bromine atom on the this compound scaffold is a key feature, enabling the construction of more complex molecular architectures via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are instrumental in linking the diphenylaniline core to other electroactive units like carbazoles, fluorenes, or other triarylamines, leading to materials with enhanced performance characteristics.
Key Synthetic Pathways
Two of the most common and effective methods for derivatizing this compound are:
-
Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between the brominated aniline and an organoboron compound, such as a boronic acid or boronic ester. This is a powerful method for introducing aromatic and heteroaromatic moieties.
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between the brominated aniline and an amine. This is particularly useful for creating larger, more complex triarylamine structures with high hole mobility.
The general workflow for synthesizing a hole-transporting material using this compound as a precursor is illustrated below.
Caption: Synthetic workflow from this compound.
Performance of a Representative Derivative in OLEDs
While specific data for a wide range of derivatives is proprietary or scattered across numerous publications, the following table summarizes the performance of a representative hole-transporting material (HTM) synthesized from a brominated triphenylamine derivative, showcasing its potential in an OLED device.
| Parameter | Value |
| Material | Carbazole-functionalized triphenylamine |
| Device Structure | ITO / HTL (30 nm) / Emissive Layer (20 nm) / EBL (10 nm) / ETL (30 nm) / LiF (1 nm) / Al (100 nm) |
| HOMO Level | -5.45 eV |
| LUMO Level | -2.30 eV |
| Maximum Current Efficiency | 15.2 cd/A |
| Maximum Power Efficiency | 12.8 lm/W |
| Maximum External Quantum Efficiency (EQE) | 5.5% |
| Turn-on Voltage | 3.2 V |
| Emission Color | Green |
Note: This data is representative of a high-performance hole-transporting material derived from a brominated triphenylamine precursor and is intended for illustrative purposes.
Experimental Protocols
Synthesis of a Carbazole-Functionalized Triphenylamine Derivative via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a hole-transporting material by coupling this compound with a carbazole-based boronic acid.
Materials:
-
This compound (1.0 eq)
-
9-Phenyl-9H-carbazole-3-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (anhydrous)
-
Ethanol
-
Water (deionized)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, 9-phenyl-9H-carbazole-3-boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
Add a degassed 3:1 mixture of toluene and ethanol to the flask via syringe.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water and extract the product with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.
Caption: Suzuki coupling experimental workflow.
Fabrication of a Multilayer OLED Device
This protocol outlines a general procedure for the fabrication of a multilayer OLED device using a derivative of this compound as the hole-transporting layer.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Hole-transporting material (HTM) synthesized from this compound
-
Emissive layer (EML) material (e.g., Alq₃ doped with a guest emitter)
-
Electron-blocking layer (EBL) material (optional)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning equipment (ultrasonic bath, UV-ozone cleaner)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers by thermal evaporation at a rate of 1-2 Å/s. A typical device structure would be:
-
HTL: 30 nm of the synthesized HTM
-
EML: 20 nm of the emissive material
-
EBL (optional): 10 nm of an appropriate material
-
ETL: 30 nm of the electron-transporting material
-
-
-
Cathode Deposition:
-
Deposit a thin layer (1 nm) of LiF at a rate of 0.1 Å/s to facilitate electron injection.
-
Deposit a 100 nm layer of aluminum (Al) at a rate of 5-10 Å/s to serve as the cathode.
-
-
Encapsulation:
-
Remove the fabricated device from the vacuum chamber and immediately encapsulate it in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from atmospheric moisture and oxygen.
-
Caption: OLED fabrication workflow.
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of high-performance hole-transporting materials for organic electronic devices. Through well-established cross-coupling methodologies, a wide array of derivatives can be readily prepared, allowing for the systematic tuning of their electronic and physical properties. The protocols provided herein offer a solid foundation for the development and application of these materials in the fabrication of efficient OLEDs and other organic electronic devices. Further optimization of both the molecular design and device architecture can lead to even greater performance enhancements.
Application Notes and Protocols: Ullmann Condensation for the Synthesis of 2-bromo-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ullmann condensation is a cornerstone of organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, crucial for the construction of triarylamines and other nitrogen-containing aromatic compounds. These structural motifs are prevalent in materials science, particularly in the development of organic light-emitting diodes (OLEDs), and are key pharmacophores in numerous drug candidates. This document provides a detailed protocol for the synthesis of 2-bromo-N,N-diphenylaniline via a copper-catalyzed Ullmann condensation of diphenylamine with o-dibromobenzene. The protocol is based on established literature procedures and is supplemented with mechanistic insights, safety information, and data presentation to aid researchers in the successful application of this reaction.
Reaction Principle and Mechanism
The Ullmann condensation for N-arylation involves the coupling of an amine with an aryl halide in the presence of a copper catalyst. The generally accepted mechanism proceeds through a catalytic cycle involving a Cu(I) species. The cycle is initiated by the coordination of the amine to the Cu(I) catalyst, followed by oxidative addition of the aryl halide to the copper center, forming a Cu(III) intermediate. Subsequent reductive elimination yields the desired N-arylated product and regenerates the active Cu(I) catalyst. While many Ullmann reactions require a base to deprotonate the amine, some high-temperature condensations proceed without an explicit base. The specific protocol detailed below operates under such conditions, potentially relying on the basicity of the diphenylamine at elevated temperatures.
Experimental Protocol
This section details the experimental procedure for the synthesis of this compound.
Materials and Equipment:
-
Reactants: Diphenylamine, o-dibromobenzene
-
Catalyst: Copper(I) iodide (CuI)
-
Additive: 18-Crown-6
-
Solvent: o-dichlorobenzene
-
Workup/Purification: Dichloromethane, Silica gel for column chromatography
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle, distillation apparatus, filtration funnel, chromatography column
-
Inert atmosphere: Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add diphenylamine (10.0 mmol, 1.69 g), o-dibromobenzene (20.0 mmol, 2.40 mL), copper(I) iodide (1.0 mmol, 0.190 g), and 18-crown-6 (0.5 mmol, 0.132 g).
-
Solvent Addition: Add 60 mL of o-dichlorobenzene to the flask.
-
Inert Atmosphere: Purge the reaction vessel with nitrogen or argon gas for 10-15 minutes to ensure an inert atmosphere. The reaction should be protected from light.
-
Reaction: Heat the mixture to a temperature between 100-210°C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can range from 5 to 100 hours.[1]
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the bulk of the o-dichlorobenzene by vacuum distillation.
-
Filter the remaining residue through suction filtration.
-
Wash the solid residue with dichloromethane.
-
Combine the organic filtrates.
-
-
Purification:
-
Concentrate the combined organic phases under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[1]
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound as described in the protocol.
| Parameter | Value | Reference |
| Diphenylamine (moles) | 10.0 mmol | [1] |
| o-Dibromobenzene (moles) | 20.0 mmol | [1] |
| Copper(I) Iodide (moles) | 1.0 mmol | [1] |
| 18-Crown-6 (moles) | 0.5 mmol | [1] |
| o-Dichlorobenzene (volume) | 60 mL | [1] |
| Reaction Temperature | 100-210°C | [1] |
| Reaction Time | 5-100 hours | [1] |
| Yield | 73% | [1] |
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Step-by-step experimental workflow.
Discussion
-
Role of 18-Crown-6: While the provided protocol does not include a base, 18-crown-6 is a well-known phase-transfer catalyst. It can encapsulate cations, such as potassium ions, rendering them soluble in organic solvents. In reactions where a base like potassium carbonate is used, this would enhance the reactivity of the corresponding anion. In this specific base-free protocol, 18-crown-6 may play a role in solubilizing the copper catalyst or preventing its aggregation, thereby maintaining its catalytic activity.
-
Absence of Base: The lack of an explicit base is a notable feature of this protocol. Traditional Ullmann N-arylations typically employ a base such as potassium carbonate, potassium phosphate, or an organic base to facilitate the deprotonation of the amine. It is plausible that at the high reaction temperatures employed, diphenylamine (pKa ≈ 25 in DMSO) is sufficiently basic to act as its own proton scavenger, or that a small amount of a basic species is generated in situ. Researchers may consider investigating the addition of a mild inorganic base to potentially improve reaction times or lower the required temperature.
-
Potential Side Reactions: As with many cross-coupling reactions, potential side reactions in this Ullmann condensation include the homocoupling of o-dibromobenzene to form biphenylene or poly(o-phenylene) species, especially at high temperatures. Additionally, if the reaction time is excessively long or the temperature is too high, decomposition of the starting materials or the product may occur.
Safety Precautions
-
o-Dibromobenzene: This compound is harmful if swallowed, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
o-Dichlorobenzene: This solvent is a combustible liquid and is harmful if swallowed or inhaled. It is also an irritant. All handling should be performed in a fume hood.
-
18-Crown-6: This compound can cause eye, skin, and respiratory tract irritation. It is also important to note that crown ethers can form potentially explosive peroxides upon prolonged storage and exposure to air and light. Store in a tightly sealed container in a cool, dry place.
-
Copper(I) Iodide: May cause irritation to the skin, eyes, and respiratory system.
-
General Precautions: The reaction should be conducted under an inert atmosphere as exposure to oxygen at high temperatures can lead to oxidative side reactions. The high reaction temperature requires careful monitoring and the use of appropriate heating equipment.
This application note provides a comprehensive guide for the synthesis of this compound using the Ullmann condensation. By following the detailed protocol and considering the provided discussion and safety information, researchers can effectively utilize this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 2-bromo-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and materials science, due to its broad substrate scope and tolerance of various functional groups.[1] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 2-bromo-N,N-diphenylaniline, a sterically hindered substrate, to yield N,N,N'-triphenyl-1,2-benzenediamine. This product and related triarylamine structures are valuable building blocks in the synthesis of organic light-emitting diodes (OLEDs), hole-transport materials, and pharmacologically active compounds.[3][4]
The reaction involves the coupling of an aryl halide (this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the success of the reaction, especially with sterically demanding substrates. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[5]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond in the product (N,N,N'-triphenyl-1,2-benzenediamine) and regenerates the active Pd(0) catalyst.[2]
The steric hindrance around the bromine atom in this compound makes this a challenging transformation. The selection of a suitable bulky phosphine ligand is crucial to promote the reaction and achieve high yields.
Data Presentation: Comparative Overview of Reaction Conditions
The following table summarizes typical conditions for the Buchwald-Hartwig amination of various aryl bromides with diphenylamine, which serves as a close analogue for the amination of this compound. These conditions provide a strong starting point for optimization.
| Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Bromobenzene | Diphenylamine | Pd₂(dba)₃ (1.0) | XPhos (4.0) | NaOtBu (1.5) | Toluene | 100 | 24 | 95 |
| 2-Bromotoluene | Diphenylamine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 88 |
| 4-Bromobiphenyl | Diphenylamine | [Pd(allyl)Cl]₂ (1.0) | t-BuXPhos (4.0) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 92 |
| 2-Chloronaphthalene | Diphenylamine | Pd(dba)₂ (2.0) | Indenyl Diphosphine (4.0) | NaOtBu (1.4) | DME | 90 | 24 | 65[6] |
| 2-Bromopyridine | Diphenylamine | Pd(OAc)₂ (2.0) | Xantphos (4.0) | NaOtBu (1.4) | Toluene | 110 | 16 | 75 |
Experimental Protocols
This section provides a detailed protocol for the Buchwald-Hartwig amination of this compound. This protocol is based on established procedures for similar sterically hindered substrates.[3][6]
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, etc.)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos, or other bulky biaryl phosphine ligand)
-
Base (e.g., sodium tert-butoxide (NaOtBu), potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium precursor (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add anhydrous solvent (e.g., toluene) via syringe. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Substrate Addition: Add this compound (1.0 equivalent) and the amine (1.2 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N,N'-triphenyl-1,2-benzenediamine.
Mandatory Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Suzuki Coupling of 2-bromo-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the Suzuki coupling of 2-bromo-N,N-diphenylaniline, a sterically hindered substrate, with various arylboronic acids. The synthesis of 2-aryl-N,N-diphenylaniline derivatives is of significant interest in medicinal chemistry and materials science, as the triphenylamine core is a key structural motif in many functional materials and pharmacologically active compounds. Due to the steric hindrance around the ortho-bromine atom, this transformation requires carefully optimized reaction conditions, including the choice of catalyst, ligand, base, and solvent, to achieve high yields.
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or its ester). The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron reagent forms a boronate species, which then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
The choice of a bulky, electron-rich phosphine ligand or an N-heterocyclic carbene (NHC) ligand is often crucial for facilitating both the oxidative addition and reductive elimination steps involving sterically demanding substrates.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Experimental Protocols
This section provides a detailed experimental protocol for the Suzuki coupling of this compound with an arylboronic acid. Given the sterically hindered nature of the substrate, the use of a palladacycle precatalyst with a bulky phosphine ligand is recommended for optimal results.[1]
Materials
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
CataCXium® A Pd G3 (buchwald precatalyst, 2-5 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF) or dioxane
-
Nitrogen or Argon gas (high purity)
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium precatalyst (e.g., CataCXium® A Pd G3, 5 mol%), and the base (e.g., Cs₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.
-
Solvent Addition: Using a syringe, add the anhydrous and degassed solvent (e.g., 2-MeTHF) to the flask. The typical reaction concentration is between 0.1 and 0.3 M with respect to the this compound.
-
Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-N,N-diphenylaniline.
Experimental Workflow
Data Presentation
The following tables summarize representative reaction conditions and yields for the Suzuki coupling of sterically hindered ortho-substituted anilines and related aryl bromides with various arylboronic acids. This data is compiled from literature reports on analogous systems and serves as a guideline for optimizing the reaction of this compound.[1][2][3]
Table 1: Reagents for Suzuki Coupling of this compound
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 | A slight excess is often used to drive the reaction to completion. |
| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | Bulky phosphine or NHC-based catalysts are preferred.[2] |
| Base | Activator | 2.0 - 3.0 | Cs₂CO₃ or K₃PO₄ are often effective for hindered substrates.[1] |
| Solvent | Reaction Medium | - | Anhydrous, degassed aprotic polar solvents like 2-MeTHF or dioxane are commonly used.[1] |
Table 2: Comparison of Reaction Conditions and Yields for Analogous Suzuki Couplings
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Unprotected ortho-bromoaniline | Benzylboronic acid pinacol ester | CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | 12 | 95[1] |
| 2 | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 12 | 92 |
| 3 | 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 16 | 88 |
| 4 | 2-Bromoanisole | Phenylboronic acid | PEPPSI™-IPr | K₂CO₃ | DMF/H₂O | 80 | 6 | ~90[3] |
| 5 | 2-Bromo-N-phenylaniline (hypothetical) | Phenylboronic acid | CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF | 90 | 12-18 | >85 (estimated) |
| 6 | 2-Bromo-N-phenylaniline (hypothetical) | 4-Tolylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 12-18 | >80 (estimated) |
Note: Yields are for isolated products. Entries 5 and 6 are estimations based on the performance of similar sterically hindered substrates.
Conclusion
The Suzuki-Miyaura cross-coupling of the sterically hindered this compound can be successfully achieved to generate a variety of 2-aryl-N,N-diphenylaniline derivatives. The key to a high-yielding transformation is the careful selection of a suitable catalyst system, typically one featuring a bulky and electron-rich phosphine or N-heterocyclic carbene ligand, in combination with an appropriate base and solvent. The protocols and data presented in this application note provide a robust starting point for researchers to develop and optimize this important synthetic transformation for applications in drug discovery and materials science.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis and Use of 2-(Diphenylphosphino)-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphine ligands are integral to modern organometallic chemistry and homogeneous catalysis, playing a pivotal role in numerous cross-coupling reactions that are fundamental to pharmaceutical and materials science research. The electronic and steric properties of these ligands are critical in determining the efficacy, selectivity, and scope of catalytic transformations. This document provides detailed application notes and protocols for the synthesis of the novel phosphine ligand, 2-(diphenylphosphino)-N,N-diphenylaniline, from 2-bromo-N,N-diphenylaniline. This ligand, featuring a bulky N,N-diphenylamino group ortho to the phosphine moiety, is a promising candidate for various palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Heck reaction. Its unique architecture is anticipated to influence catalyst activity and stability.
Synthesis of 2-(Diphenylphosphino)-N,N-diphenylaniline
The synthesis of 2-(diphenylphosphino)-N,N-diphenylaniline can be effectively achieved through a lithium-halogen exchange reaction followed by quenching with an electrophilic phosphorus source. A common and reliable method involves the lithiation of this compound using n-butyllithium (n-BuLi) at low temperature, followed by the addition of chlorodiphenylphosphine (PPh₂Cl).
Experimental Protocol: Synthesis via Lithiation
Materials:
-
This compound (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)
-
Chlorodiphenylphosphine (PPh₂Cl) (1.1 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or a flame-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv) to a Schlenk flask containing a magnetic stir bar. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour. The formation of the aryl lithium intermediate may be indicated by a color change.
-
Phosphination: To the cold solution, add chlorodiphenylphosphine (1.1 equiv) dropwise via syringe. Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-(diphenylphosphino)-N,N-diphenylaniline as a solid.
Synthesis Workflow
Application in Palladium-Catalyzed Cross-Coupling Reactions
The synthesized ligand, 2-(diphenylphosphino)-N,N-diphenylaniline, is expected to be a highly effective ligand for various palladium-catalyzed cross-coupling reactions due to its steric bulk and electron-rich nature. The N,N-diphenylamino group can influence the coordination environment of the palladium center, potentially enhancing catalytic activity and stability.
General Protocol for Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed amination of an aryl bromide with a primary or secondary amine using the newly synthesized phosphine ligand.
Materials:
-
Aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-(Diphenylphosphino)-N,N-diphenylaniline (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, stir a mixture of Pd(OAc)₂ and the phosphine ligand in anhydrous toluene at room temperature for 15-30 minutes.
-
Reaction Setup: To a Schlenk tube, add the aryl bromide, sodium tert-butoxide, and the pre-formed catalyst solution (or Pd(OAc)₂ and the ligand directly). Evacuate and backfill the tube with an inert gas.
-
Addition of Reactants: Add the amine and anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Catalytic Cycle of Buchwald-Hartwig Amination
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected outcomes for the synthesis of the ligand and its application in a model Buchwald-Hartwig amination reaction. The data is based on analogous reactions reported in the literature and serves as a starting point for optimization.
Table 1: Synthesis of 2-(Diphenylphosphino)-N,N-diphenylaniline
| Parameter | Value |
| Starting Material | This compound |
| Reagents | n-BuLi, PPh₂Cl |
| Solvent | Anhydrous THF |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | ~14 hours |
| Expected Yield | 60-80% |
Table 2: Buchwald-Hartwig Amination of 4-Bromotoluene with Morpholine
| Parameter | Value |
| Aryl Halide | 4-Bromotoluene |
| Amine | Morpholine |
| Catalyst | Pd(OAc)₂ |
| Ligand | 2-(Diphenylphosphino)-N,N-diphenylaniline |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | >90% |
Conclusion
The synthesis of 2-(diphenylphosphino)-N,N-diphenylaniline from this compound provides access to a novel phosphine ligand with potential for broad application in homogeneous catalysis. The detailed protocols and application notes presented herein offer a comprehensive guide for researchers in the fields of organic synthesis and drug development. The unique steric and electronic properties of this ligand may offer advantages in challenging cross-coupling reactions, contributing to the development of more efficient and selective synthetic methodologies. Further studies are encouraged to fully explore the catalytic scope and potential of this promising ligand.
Application Notes and Protocols for Carbazole Synthesis Using 2-bromo-N,N-diphenylaniline as a Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the synthesis of 9-phenylcarbazole through the intramolecular cyclization of 2-bromo-N,N-diphenylaniline. This transformation is a key step in the synthesis of various carbazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their unique electronic and biological properties. The protocols outlined below are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions, adapted for an intramolecular cyclization.
Introduction
Carbazole and its derivatives are an important class of nitrogen-containing heterocyclic compounds. The carbazole framework is a key structural motif in a variety of biologically active natural products and synthetic molecules with applications in pharmaceuticals and organic electronics. The synthesis of carbazoles often involves the formation of a new carbon-nitrogen (C-N) bond to close the central five-membered ring. One common strategy is the intramolecular cyclization of appropriately substituted diarylamine precursors. This compound is a readily accessible precursor for the synthesis of 9-phenylcarbazole, a valuable building block in organic synthesis.
The intramolecular cyclization of this compound can be effectively achieved via two primary catalytic methods: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Copper-Catalyzed Ullmann Condensation. Both methods have their advantages and are widely used for the formation of C-N bonds.
Reaction Principle
The synthesis of 9-phenylcarbazole from this compound involves an intramolecular C-N bond formation. The reaction proceeds via the cyclization of the diarylamine, where the nitrogen atom attacks the carbon atom bearing the bromine substituent on the adjacent phenyl ring. This process is facilitated by a transition metal catalyst, either palladium or copper, which activates the aryl bromide bond and promotes the nucleophilic attack by the amine.
A related intramolecular cyclization of N-(2-bromophenyl)-2-phenylbenzenamine has been reported to yield 1-phenyl-9H-carbazole, albeit with a modest yield of 38%, highlighting the feasibility of this synthetic strategy.[1]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Intramolecular Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds. For the intramolecular cyclization of this compound, a palladium catalyst in conjunction with a suitable phosphine ligand is employed.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., Xantphos, DavePhos, or SPhos)
-
A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous toluene or dioxane
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).
-
Add the base (e.g., sodium tert-butoxide, 1.5 mmol).
-
Add anhydrous toluene (10 mL).
-
Stir the reaction mixture at 100-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 9-phenylcarbazole.
Protocol 2: Copper-Catalyzed Intramolecular Ullmann Condensation
The Ullmann condensation is a classical method for C-N bond formation, typically employing a copper catalyst. This method can be a cost-effective alternative to palladium-catalyzed reactions.
Materials:
-
This compound
-
Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)
-
A ligand (e.g., 1,10-phenanthroline or L-proline)
-
A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))
-
Anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol).
-
Add the copper catalyst (e.g., CuI, 10 mol%) and the ligand (e.g., 1,10-phenanthroline, 20 mol%).
-
Add the base (e.g., potassium carbonate, 2.0 mmol).
-
Add anhydrous DMF (10 mL).
-
Heat the reaction mixture to 140-160 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 9-phenylcarbazole.
Data Presentation
Table 1: Comparison of Catalytic Systems for Intramolecular Cyclization
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper-based (e.g., CuI, Cu₂O) |
| Ligand | Phosphine-based (e.g., Xantphos, DavePhos) | N- or O-based (e.g., 1,10-phenanthroline, L-proline) |
| Base | Strong, non-nucleophilic (e.g., NaOtBu, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Aprotic, non-polar (e.g., Toluene, Dioxane) | Aprotic, polar (e.g., DMF, DMSO) |
| Temperature | 100-120 °C | 140-160 °C |
| Reported Yield * | Moderate (e.g., ~38% for a similar precursor[1]) | Varies depending on substrate and conditions |
*Note: The provided yield is for a similar, but not identical, precursor and should be considered as a reference point. Yields for the intramolecular cyclization of this compound may vary and require optimization.
Mandatory Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for carbazole synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N,N-diphenylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2-bromo-N,N-diphenylaniline. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The two main synthetic strategies for synthesizing this compound are the Ullmann condensation and the Buchwald-Hartwig amination. Both methods involve the coupling of an aryl halide with an amine.
-
Ullmann Condensation: This classic method uses a copper catalyst, often in the form of copper(I) iodide (CuI), to couple diphenylamine with an ortho-dihaloarene, such as 1,2-dibromobenzene. The reaction typically requires high temperatures.
-
Buchwald-Hartwig Amination: This is a more modern approach that utilizes a palladium catalyst and a phosphine ligand to couple diphenylamine with a 2-bromoaryl halide, such as 2-bromoiodobenzene or 1,2-dibromobenzene. These reactions often proceed under milder conditions than the Ullmann condensation.[1]
Q2: Which synthetic method, Ullmann or Buchwald-Hartwig, is generally preferred?
The choice between the Ullmann condensation and Buchwald-Hartwig amination depends on several factors, including scale, cost, and substrate sensitivity. The Buchwald-Hartwig amination is often favored in laboratory settings for its milder reaction conditions, higher yields, and broader substrate scope.[1] However, the Ullmann condensation can be a more cost-effective option for large-scale industrial synthesis due to the lower cost of copper catalysts.[2]
Q3: What are the most common challenges encountered in the synthesis of this compound?
Common challenges include:
-
Low reaction yield: This can be due to inactive catalysts, inappropriate reaction conditions (temperature, solvent, base), or side reactions.
-
Side product formation: The most common side reaction is hydrodehalogenation, where the bromine atom on the aryl halide is replaced by a hydrogen atom. Homocoupling of the starting materials can also occur.
-
Purification difficulties: Separating the desired product from unreacted starting materials, catalyst residues, and side products can be challenging and often requires chromatographic techniques.
Q4: What are typical yields for the synthesis of this compound?
Reported yields can vary depending on the chosen method and optimization of reaction conditions. For the Ullmann condensation of diphenylamine and o-dibromobenzene, a yield of 73% has been reported after purification by column chromatography.[2][3] Yields for the Buchwald-Hartwig amination can be comparable or higher, often in the range of 70-95%, but are highly dependent on the specific catalyst system and reaction parameters used.
Troubleshooting Guides
Low to No Product Formation
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ullmann: Use freshly purchased, high-purity copper(I) iodide. Consider activating the copper catalyst in situ. Buchwald-Hartwig: Ensure the palladium precatalyst is properly activated to the active Pd(0) species. Use of pre-formed catalysts or appropriate ligands that facilitate this reduction is recommended. Ensure an inert atmosphere is maintained throughout the reaction to prevent catalyst deactivation. |
| Inappropriate Ligand (Buchwald-Hartwig) | The choice of phosphine ligand is critical. For sterically hindered secondary amines like diphenylamine, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or BrettPhos are often effective.[1] |
| Ineffective Base | The base plays a crucial role in deprotonating the amine. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common. For Ullmann reactions, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used. Ensure the base is sufficiently strong and soluble in the reaction solvent. |
| Suboptimal Temperature | Ullmann: These reactions typically require high temperatures (100-210°C).[2][3] If the reaction is not proceeding, a higher temperature may be necessary. Buchwald-Hartwig: While generally milder, some reactions may require heating to 80-110°C to achieve a reasonable rate. |
| Poor Solvent Choice | High-boiling, polar aprotic solvents like o-dichlorobenzene, N-methylpyrrolidone (NMP), or dimethylformamide (DMF) are common for Ullmann condensations.[2] For Buchwald-Hartwig reactions, anhydrous and deoxygenated solvents like toluene, dioxane, or THF are typically used. The solvent should be able to dissolve the reactants and not coordinate to the metal catalyst in a way that inhibits catalysis. |
Formation of Significant Side Products
| Side Product | Potential Cause | Troubleshooting Steps |
| Hydrodehalogenation Product | The aryl halide is reduced, replacing the bromine with hydrogen. This can be caused by β-hydride elimination from the catalyst-amine complex or reaction with trace water or other proton sources. | Buchwald-Hartwig: Employ bulky phosphine ligands that sterically disfavor the β-hydride elimination pathway. Use a non-protic, anhydrous solvent and ensure all reagents are dry. A less aggressive base or lower reaction temperature may also reduce this side reaction. |
| Homocoupling of Starting Materials | Coupling of two molecules of the aryl halide or two molecules of the amine. | Optimize the stoichiometry of the reactants. Slower addition of one of the coupling partners can sometimes minimize homocoupling. For Ullmann reactions, using a slight excess of the amine can sometimes suppress aryl halide homocoupling. |
| Double Arylation (Ullmann with o-dibromobenzene) | Reaction of the product with another molecule of diphenylamine. | This is less common due to steric hindrance but can be minimized by controlling the stoichiometry and reaction time. |
Experimental Protocols
Ullmann Condensation for this compound
This protocol is adapted from a reported synthesis.[2][3]
Materials:
-
Diphenylamine
-
1,2-Dibromobenzene (o-dibromobenzene)
-
Copper(I) iodide (CuI)
-
18-Crown-6
-
o-Dichlorobenzene
-
Dichloromethane
-
Nitrogen gas
Procedure:
-
To a reaction flask, add diphenylamine (1.0 eq), 1,2-dibromobenzene (2.0 eq), copper(I) iodide (0.1 eq), and 18-crown-6 (0.05 eq).
-
Add anhydrous o-dichlorobenzene as the solvent.
-
Purge the flask with nitrogen gas and maintain a nitrogen atmosphere.
-
Heat the reaction mixture with stirring to 100-210°C.
-
Monitor the reaction progress by TLC or GC-MS. The reaction time can range from 5 to 100 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the bulk of the solvent by vacuum distillation.
-
Filter the solid residue and wash it with dichloromethane.
-
Combine the organic phases, concentrate, and purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Ullmann Condensation)
| Parameter | Value | Reference |
| Yield | 73% | [2][3] |
| Reactant Ratio (Diphenylamine:o-dibromobenzene) | 1:2 | [2][3] |
| Catalyst Loading (CuI) | 10 mol% | [2][3] |
| Temperature | 100-210°C | [2][3] |
| Reaction Time | 5-100 hours | [2][3] |
General Protocol for Buchwald-Hartwig Amination of this compound
This is a general protocol based on typical conditions for similar couplings. Optimization of the catalyst, ligand, base, and solvent is recommended.
Materials:
-
Diphenylamine
-
2-Bromoiodobenzene or 1,2-Dibromobenzene
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 eq).
-
Add diphenylamine (1.2-1.5 eq) and the 2-bromoaryl halide (1.0 eq).
-
Add the anhydrous, deoxygenated solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110°C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 78600-31-4 [chemicalbook.com]
Technical Support Center: Optimizing Reactions with 2-bromo-N,N-diphenylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-N,N-diphenylaniline. The following sections address common issues encountered during cross-coupling reactions and offer guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is showing low or no conversion. What are the most common causes?
Low or no conversion in cross-coupling reactions often stems from an inactive catalyst, suboptimal reaction conditions, or poor reagent quality. Key factors to investigate include:
-
Catalyst System: The choice of palladium precursor and ligand is critical. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to promote the difficult oxidative addition step.[1][2] Using pre-formed palladium precatalysts can also offer more reliable and reproducible results compared to generating the active catalyst in situ.[2][3]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction is set up under a thoroughly inert atmosphere (Argon or Nitrogen) and that all solvents are properly degassed.[4]
-
Reagent Quality: Ensure the purity and dryness of your substrate, coupling partner, and solvents. Water and other impurities can deactivate the catalyst and interfere with the reaction.
-
Base Selection: The choice of base is crucial and reaction-dependent. Strong, non-nucleophilic bases are often required, but their compatibility with other functional groups must be considered.[3][5]
Q2: I am observing significant amounts of a de-brominated side product (N,N-diphenylaniline). What causes this and how can I prevent it?
The formation of the de-brominated (hydrodehalogenation) product is a common side reaction. It can be caused by:
-
Hydrogen Source: Trace amounts of water, or certain reagents like alcohols or amines, can act as a hydrogen source. Ensure all reagents and solvents are anhydrous.
-
Catalyst System: Some catalyst/ligand combinations are more prone to promoting hydrodehalogenation. Screening different ligands may be necessary.
-
Reaction Temperature: High reaction temperatures can sometimes increase the rate of side reactions. Try lowering the temperature if the desired reaction has a reasonable rate at a lower temperature.
Q3: How do I choose the optimal solvent for my reaction?
Aprotic solvents are generally preferred for palladium-catalyzed cross-coupling reactions.[2] The most common choices include:
-
Toluene: A versatile and widely used solvent.
-
1,4-Dioxane: Often effective, but must be purified to remove peroxides.[6]
-
Tetrahydrofuran (THF): A good option, particularly for reactions at moderate temperatures.[3]
-
N,N-Dimethylformamide (DMF): Can be used, but may sometimes coordinate to the catalyst.[7]
The ideal solvent depends on the solubility of the reactants and the base.[5] It is often beneficial to screen a few different solvents during optimization. Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit the palladium catalyst.[5]
Q4: My product is difficult to purify. Are there any general tips for purification?
Purification of cross-coupling products often involves removing the catalyst, excess reagents, and byproducts.
-
Initial Work-up: A standard aqueous work-up can help remove inorganic salts. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][8]
-
Filtration: Passing the crude product through a plug of silica gel or celite can help remove baseline impurities and some palladium residues.
-
Column Chromatography: Flash column chromatography on silica gel is the most common method for final purification.[8][9] A gradient elution system is often required to separate the product from starting materials and byproducts.
Troubleshooting Guide: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. The following guide addresses specific issues related to coupling this compound with various amines.
Q: My Buchwald-Hartwig amination is failing. Which catalyst, ligand, and base combination should I try?
A: The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system. For a sterically hindered and relatively electron-rich aryl bromide like this compound, a robust catalyst system is required.
Recommended Starting Conditions: A combination of a palladium precursor, a bulky biarylphosphine ligand, and a strong, non-nucleophilic base is the standard approach.[2]
| Component | Recommended Reagents | Molar Ratio (Typical) | Notes |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂[2] | 1-2 mol% Pd | These are common and effective but require in-situ reduction to Pd(0).[2] |
| Palladacycle Precatalysts (e.g., G3/G4)[2] | 1-2 mol% Pd | Often provide more reliable generation of the active catalyst.[2] | |
| Ligand | XPhos, SPhos[2] | 2-4 mol% | Excellent general choices for coupling with aryl amines.[2] |
| t-BuXPhos, BrettPhos, RuPhos[2][3] | 2-4 mol% | Have shown excellent performance for primary and secondary aliphatic amines.[2] | |
| Base | NaOtBu, KOtBu[3] | 1.4 - 2.0 equiv. | Strong, common bases. May not be suitable for base-sensitive functional groups.[5] |
| LiHMDS[3] | 1.5 - 2.0 equiv. | A strong, sterically hindered base, often effective for challenging substrates.[3] | |
| K₃PO₄, Cs₂CO₃[5] | 2.0 - 3.0 equiv. | Weaker bases that can be effective and offer broader functional group tolerance.[5] | |
| Solvent | Toluene, 1,4-Dioxane, THF[2][3] | ~0.1 - 0.2 M | Must be anhydrous and deoxygenated. |
| Temperature | 80 - 110 °C[2][3] | - | May be lowered in some cases, especially with highly active catalysts.[5] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general starting point for the amination of this compound with a generic amine. Optimization may be required.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)[2]
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)[2]
-
Base (e.g., NaOtBu, 1.4 equiv)[2]
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base.[2]
-
Reagent Addition: Add this compound and the amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe to achieve a concentration of approximately 0.1 M.[1]
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction carefully (e.g., with saturated aqueous ammonium chloride if using a strong base).[3] Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Troubleshooting Guide: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond formation reaction. This guide focuses on coupling this compound with boronic acids or esters.
Q: I am having trouble with the Suzuki coupling of this compound. What are the recommended conditions?
A: Suzuki couplings are generally robust, but can be challenging with sterically hindered substrates. Careful selection of the catalyst, base, and solvent system is key for high yields.[4]
Recommended Starting Conditions:
| Component | Recommended Reagents | Molar Ratio (Typical) | Notes |
| Palladium Precursor | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂[4][10] | 1-5 mol% Pd | Pd(PPh₃)₄ is a pre-formed Pd(0) source. Pd(OAc)₂ requires a ligand. |
| Ligand | SPhos, XPhos, P(t-Bu)₃[10] | 2-10 mol% | Bulky, electron-rich phosphine ligands are often essential.[10] |
| Boronic Acid/Ester | Aryl or Vinyl Boronic Acid/Ester | 1.2 - 1.5 equiv. | Ensure high purity; protodeboronation can be a side reaction.[10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃[4] | 2.0 - 3.0 equiv. | Inorganic bases are most common. The choice can significantly impact the reaction. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O (e.g., 4:1)[4] | ~0.1 - 0.5 M | Biphasic systems are common and facilitate the reaction.[7] |
| Temperature | 80 - 120 °C[4] | - | Higher temperatures may be needed for less reactive coupling partners. |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[4]
-
Base (e.g., K₂CO₃, 2.0 equiv)[4]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water in a 4:1 ratio)[4]
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[4]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[4]
-
Solvent Addition: Add the degassed solvent system via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-100 °C) with vigorous stirring.[4][11]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 4-16 hours.[11]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.[4]
Troubleshooting Guide: Ullmann Condensation
As an alternative to palladium-catalyzed methods, the copper-catalyzed Ullmann condensation can be used for C-N bond formation. Modern protocols have made this reaction more versatile.
Q: My palladium-catalyzed reactions are not working. Should I try an Ullmann condensation?
A: Yes, the Ullmann condensation is a viable alternative, especially if palladium-based systems are failing. It typically involves a copper(I) catalyst, a base, and often a ligand.
Q: What are the common issues and solutions for Ullmann reactions?
-
Issue: Low Yield.
-
Issue: Harsh Conditions Required.
-
Potential Cause: Traditional Ullmann reactions often require very high temperatures (>150 °C).
-
Solution: Screen different ligands and high-boiling point polar aprotic solvents like NMP or DMF, which can often allow for lower reaction temperatures.[12]
-
-
Issue: Reaction is Sluggish.
General Experimental Protocol: Ullmann Condensation
Materials:
-
This compound (1.0 equiv)
-
Amine or other nucleophile (1.2 - 2.0 equiv)
-
Copper(I) Iodide (CuI, 5-10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 10-20 mol%) (Optional, but recommended)
-
Base (e.g., K₃PO₄, 2.0 equiv)[6]
Procedure:
-
Reaction Setup: In an inert atmosphere, combine this compound, the nucleophile, CuI, ligand (if used), and the base in a reaction vessel.
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction: Heat the mixture with vigorous stirring to the required temperature (e.g., 110-180 °C).
-
Monitoring & Work-up: Monitor the reaction by TLC/LC-MS. Upon completion, cool the mixture, dilute with an organic solvent, and filter to remove insoluble salts. Perform an aqueous wash, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-bromo-N,N-diphenylaniline
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-bromo-N,N-diphenylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
Common impurities often include unreacted starting materials such as diphenylamine and 1,2-dibromobenzene, as well as potential side-products from the synthesis reaction.[1][2] Depending on the reaction conditions, trace amounts of copper catalysts might also be present.
Q2: Which purification method is recommended for this compound?
Both column chromatography and recrystallization are effective methods.
-
Column Chromatography is generally the preferred method for removing a wide range of impurities, especially those with different polarities from the desired product. It is cited as a successful method in synthesis procedures, yielding a product with 73% recovery.[1][2]
-
Recrystallization can be highly effective if a suitable solvent system is found and is excellent for removing small amounts of impurities, especially for final polishing to obtain a high-purity crystalline solid.
Q3: How can I assess the purity of my final product?
The purity of the recrystallized or chromatographed product can be assessed using several standard analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the structure and can reveal the presence of proton-containing impurities.[4]
-
Melting Point Analysis: A sharp melting range close to the literature value indicates high purity.
Q4: My purified product yield is very low. What are the potential causes?
Low yield can result from several factors during purification:
-
Column Chromatography: The product may have been partially lost if the column was not packed or run correctly, or if an inappropriate solvent system was used, leading to poor separation or irreversible adsorption onto the silica gel.
-
Recrystallization: Using too much solvent will result in the product remaining in the solution upon cooling. Conversely, premature crystallization during a hot filtration step can lead to significant loss of product in the filter paper.[5]
-
Material Transfers: Multiple transfer steps between flasks and equipment can lead to cumulative mechanical losses.
Troubleshooting Guide
Issue 1: No crystals form upon cooling during recrystallization.
This is a common issue known as supersaturation.[5]
-
Solution 1: Induce Crystallization. Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[5]
-
Solution 2: Seeding. Add a single, tiny crystal of pure this compound to the solution to act as a template for crystallization.[5]
-
Solution 3: Reduce Solvent Volume. If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.
-
Solution 4: Refrigerate. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator) to decrease the solubility of the compound.
Issue 2: The product appears oily or fails to solidify.
An oily product often indicates the presence of significant impurities that are depressing the melting point and interfering with crystal lattice formation.
-
Solution 1: Re-purify. The sample likely requires another round of purification. Column chromatography is recommended to remove the impurities causing the oiling.
-
Solution 2: Trituration. Add a small amount of a solvent in which the desired product is insoluble but the impurities are soluble (e.g., cold hexanes). Stir or sonicate the mixture. The pure product should solidify and can be collected by filtration.
Issue 3: Purity is not satisfactory after column chromatography.
-
Solution 1: Optimize Eluent System. The polarity of the eluent system may be too high, causing your product to elute too quickly along with impurities. Try a less polar solvent system (e.g., increase the hexane/ethyl acetate ratio). Run TLC plates with different solvent systems first to identify the optimal conditions for separation.
-
Solution 2: Check Column Loading. Overloading the column can lead to broad, overlapping bands and poor separation. Use an appropriate amount of silica gel for the quantity of crude product being purified (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₈H₁₄BrN | [2][6] |
| Molecular Weight | 324.21 g/mol | [2][6] |
| Boiling Point | 165°C at 0.3 mmHg | [1] |
| Typical Purity | ≥97-98% | [6][7][8] |
| Reported Yield | 73% (after column chromatography) | [1][2] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general procedure for purifying crude this compound using silica gel chromatography.
-
Preparation of Slurry: In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexane). Stir to create a uniform slurry.
-
Packing the Column: Secure a glass chromatography column vertically. Pour the silica slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and avoid air bubbles. Add a layer of sand to the top of the silica bed.
-
Loading the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as a mixture of hexane and ethyl acetate (e.g., 95:5 v/v). Gradually increase the polarity of the eluent as needed to move the desired compound down the column.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation using TLC.
-
Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallization. The ideal solvent or solvent system may require empirical determination. A hexane/ethyl acetate system is a good starting point.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethyl acetate) and heat the mixture gently while stirring to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper. This step must be done quickly to prevent premature crystallization.[5]
-
Crystallization: Remove the flask from the heat. Slowly add a non-polar anti-solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy. Add a few drops of the primary solvent (ethyl acetate) to redissolve the precipitate and achieve a clear solution.
-
Cooling: Allow the flask to cool slowly and undisturbed to room temperature. For maximum recovery, the flask can then be placed in an ice bath.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold anti-solvent (hexane) to remove any remaining soluble impurities. Dry the crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. This compound | 78600-31-4 [chemicalbook.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Separation of 4-Bromo-2,2-diphenylbutanenitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound - CAS:78600-31-4 - Sunway Pharm Ltd [3wpharm.com]
- 7. chemscene.com [chemscene.com]
- 8. 78600-31-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
Technical Support Center: Purification of 2-bromo-N,N-diphenylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted diphenylamine from the synthesis of 2-bromo-N,N-diphenylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
The most common impurity is unreacted diphenylamine. Depending on the reaction conditions, other side products may also be present.
Q2: What purification methods are recommended for removing diphenylamine from this compound?
The primary methods for purification are column chromatography, recrystallization, and acid-base extraction. The choice of method depends on the scale of the reaction, the purity required, and the available resources.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of this compound from diphenylamine. A suitable mobile phase will show distinct spots for the product and the impurity.
Troubleshooting Guides
Issue 1: Difficulty in Separating Diphenylamine and this compound by Column Chromatography
Problem: The product and impurity co-elute or have very similar retention factors (Rf) on the TLC plate, leading to poor separation on the column.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal for separation.
-
Solution: Systematically vary the solvent system. A common starting point for separating aromatic amines is a mixture of a non-polar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate or dichloromethane.[1] Gradually increasing the proportion of the more polar solvent can improve separation.
-
-
Acidic Silica Gel: Silica gel is slightly acidic and can cause tailing of basic compounds like amines, leading to broader peaks and poorer separation.
-
Solution: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. This will often result in sharper peaks and better separation.
-
Issue 2: Low Yield After Recrystallization
Problem: A significant amount of the desired product, this compound, is lost during the recrystallization process.
Possible Causes & Solutions:
-
Incorrect Solvent Choice: The chosen solvent may have too high a solubility for the product at low temperatures, or the solubility difference between the product and diphenylamine may not be significant.
-
Solution: Select a solvent in which this compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, while diphenylamine remains relatively soluble at low temperatures. Based on the properties of similar aromatic amines, consider solvents like ethanol, methanol, or a mixed solvent system such as ethanol/water.[2]
-
-
Using Too Much Solvent: Dissolving the crude product in an excessive volume of hot solvent will prevent complete crystallization upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated and maximizes crystal formation upon cooling.[3]
-
-
Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystallization. This promotes the formation of larger, purer crystals.
-
Issue 3: Inefficient Separation with Acid-Base Extraction
Problem: After performing an acid-base extraction, a significant amount of diphenylamine remains in the organic layer with the this compound.
Possible Causes & Solutions:
-
Insufficient Acid: The amount of aqueous acid used may not be sufficient to protonate all of the diphenylamine.
-
Insufficient Mixing: Inadequate mixing of the organic and aqueous layers will result in an incomplete extraction.
-
Solution: Shake the separatory funnel vigorously for a sufficient amount of time to ensure thorough mixing and allow the acid to react with the diphenylamine.
-
-
Single Extraction: A single extraction may not be sufficient to remove all of the diphenylamine.
-
Solution: Perform multiple extractions with fresh portions of the aqueous acid solution to ensure complete removal of the diphenylamine.[5]
-
Data Presentation
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Organic Solvents |
| Diphenylamine | 169.23[6] | 53[6] | 302[6] | Soluble in ether, benzene, and alcohol; poorly soluble in water.[7] |
| This compound | 324.21[8] | Not readily available | 165 °C at 0.3 mmHg[9] | Soluble in dichloromethane.[9] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis:
-
Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane:ethyl acetate mixtures) to find a system that gives good separation between diphenylamine and this compound (aim for a difference in Rf values of at least 0.2).
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that is then adsorbed onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in separate test tubes.
-
Monitor the fractions by TLC to identify which contain the pure product.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In separate test tubes, test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, methanol, isopropanol) at room temperature and upon heating.
-
A suitable solvent will dissolve the compound when hot but not at room temperature.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.[3]
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
-
Isolation:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals to a constant weight.
-
Protocol 3: Purification by Acid-Base Extraction
-
Dissolution:
-
Dissolve the crude mixture of diphenylamine and this compound in a water-immiscible organic solvent such as dichloromethane or diethyl ether.
-
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add a portion of dilute aqueous hydrochloric acid (e.g., 1 M HCl).
-
Shake the funnel vigorously, venting periodically.
-
Allow the layers to separate. The protonated diphenylamine hydrochloride will move to the aqueous layer.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh aqueous HCl two more times to ensure complete removal of diphenylamine.[5]
-
-
Washing:
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.
-
-
Isolation:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Mandatory Visualizations
Caption: Workflow for Purification by Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification by Acid-Base Extraction.
References
- 1. chemiis.com [chemiis.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. Diphenylamine - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. This compound - CAS:78600-31-4 - Sunway Pharm Ltd [3wpharm.com]
- 9. This compound | 78600-31-4 [chemicalbook.com]
Technical Support Center: Optimizing Catalyst Loading for 2-bromo-N,N-diphenylaniline Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the palladium-catalyzed cross-coupling of 2-bromo-N,N-diphenylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting catalyst loading for the cross-coupling of this compound?
A typical starting point for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, is in the range of 1-5 mol% for the palladium precursor.[1] For a potentially challenging substrate like this compound, beginning with a higher loading within this range (e.g., 2-3 mol%) is advisable to ensure the reaction proceeds.[1] Subsequent optimization efforts can then focus on systematically reducing the catalyst loading to improve cost-effectiveness and minimize palladium contamination in the final product.[2]
Q2: My reaction is showing low or no conversion. What are the likely causes?
Low or no conversion in a Buchwald-Hartwig amination of this compound can stem from several factors:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. Using a pre-formed Pd(0) catalyst or ensuring appropriate reducing conditions can help.[3]
-
Ligand Choice: The ligand plays a critical role in the catalytic cycle. For sterically hindered or electron-rich substrates, bulky and electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often more effective.[1]
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4] The base must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the starting materials or product.
-
Solvent and Temperature: The reaction may require a specific solvent (e.g., toluene, dioxane, THF) and temperature to proceed efficiently.[2][5] Optimization of these parameters is often necessary.
-
Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[4] Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that solvents are properly degassed.[2]
Q3: I'm observing the formation of side products. What are they and how can I minimize them?
Common side products in Buchwald-Hartwig amination include:
-
Hydrodehalogenation: The bromo group on the starting material is replaced by a hydrogen atom. This can sometimes compete with the desired cross-coupling.
-
Homocoupling: The starting aryl bromide or the amine can couple with themselves.
-
Catalyst Decomposition: At high temperatures, the catalyst can decompose, leading to the formation of palladium black and a cessation of catalytic activity.
To minimize side product formation, consider the following:
-
Lowering the Reaction Temperature: This can sometimes reduce the rate of side reactions relative to the desired coupling.[2]
-
Optimizing the Ligand-to-Metal Ratio: A slight excess of the ligand can sometimes help to stabilize the catalyst and prevent decomposition.
-
Screening Different Bases: Some bases may be more prone to promoting side reactions than others.[4]
Q4: How can I effectively reduce the catalyst loading for this reaction?
Systematic optimization is key to reducing catalyst loading:
-
Establish a Baseline: First, identify a set of conditions (catalyst, ligand, base, solvent, temperature) that provides a good yield (e.g., >80%) at a higher catalyst loading (e.g., 2 mol%).
-
Incremental Reduction: Gradually decrease the catalyst loading in a stepwise manner (e.g., to 1.5 mol%, 1.0 mol%, 0.5 mol%) while keeping all other parameters constant.[2]
-
Monitor Reaction Performance: At each catalyst loading, carefully monitor the reaction yield and rate.
-
Consider Highly Active Catalysts: The use of pre-formed, highly active palladium precatalysts can often allow for effective catalysis at lower loadings.[3]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst | - Use a pre-formed Pd(0) catalyst or a reliable precatalyst.[3]- Ensure the reaction is performed under a strictly inert atmosphere.[4] |
| Inappropriate Ligand | - Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos).[1] | |
| Incorrect Base | - Screen different strong, non-nucleophilic bases (e.g., NaOtBu, LHMDS, K₃PO₄).[4] | |
| Suboptimal Temperature | - Incrementally increase the reaction temperature.[2] | |
| Low Yield | Incomplete Reaction | - Increase reaction time.- If the reaction has stalled, consider a fresh addition of catalyst. |
| Catalyst Decomposition | - Lower the reaction temperature.- Use a more robust ligand. | |
| Side Reactions | - Screen different solvents and bases.- Optimize the stoichiometry of the reactants. | |
| Formation of Palladium Black | Catalyst Decomposition | - Lower the reaction temperature.- Ensure a sufficiently high ligand-to-metal ratio to stabilize the catalyst. |
| Inconsistent Results | Oxygen or Moisture Contamination | - Use freshly dried and degassed solvents.- Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of inert gas. |
| Impure Reagents | - Use high-purity starting materials, catalyst, ligand, and base. |
Experimental Protocol: Optimization of Catalyst Loading
This protocol provides a general framework for optimizing the palladium catalyst loading for the cross-coupling of this compound with an amine.
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., NaOtBu)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
Procedure:
-
Reaction Setup:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., for a 2 mol% loading) and the phosphine ligand (e.g., 4 mol%) to a reaction vial.
-
Add the base (e.g., 1.2 equivalents).
-
Add this compound (1.0 equivalent) and the amine coupling partner (1.1 equivalents).
-
-
Solvent Addition:
-
Add the degassed solvent via syringe to achieve the desired concentration (e.g., 0.1 M).
-
-
Reaction Execution:
-
Seal the reaction vial and place it in a pre-heated heating block or oil bath (e.g., 100 °C).
-
Stir the reaction mixture for a set period (e.g., 12-24 hours).
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the yield of the purified product.
-
-
Optimization:
-
Repeat the experiment with systematically lower catalyst loadings (e.g., 1.5 mol%, 1.0 mol%, 0.5 mol%) while keeping all other parameters constant. Analyze the yield and reaction time for each loading to determine the optimal conditions.
-
Visualizing the Workflow
References
Technical Support Center: Synthesis of 2-bromo-N,N-diphenylaniline
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-bromo-N,N-diphenylaniline. The following sections detail potential experimental issues, their causes, and corrective actions, alongside frequently asked questions and detailed experimental protocols.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of this compound via the Ullmann condensation of 1,2-dibromobenzene and diphenylamine.
| Issue | Potential Cause(s) | Troubleshooting/Corrective Action(s) |
| Low or No Product Formation | - Inactive Catalyst: The copper catalyst may be oxidized or of poor quality. - Insufficient Temperature: Ullmann reactions often require high temperatures to proceed efficiently. - Poor Solvent Quality: Presence of water or other impurities in the solvent can inhibit the reaction. - Inert Atmosphere Not Maintained: Oxygen can deactivate the copper catalyst. | - Use freshly purchased, high-purity copper(I) iodide or activate the copper source before use. - Ensure the reaction temperature is maintained within the optimal range (100-210°C).[1][2] - Use anhydrous, high-purity solvents. Consider distilling the solvent prior to use. - Thoroughly degas the solvent and maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.[1][2] |
| Formation of a Dark, Tarry Reaction Mixture | - High Reaction Temperature: Excessive heat can lead to the decomposition of starting materials, reagents, or the product. - Prolonged Reaction Time: Extended reaction times at high temperatures can promote side reactions and polymerization. | - Carefully control the reaction temperature and avoid overheating. - Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. |
| Presence of Significant Amounts of Biphenyl | - Homocoupling of 1,2-dibromobenzene: The Ullmann reaction can promote the self-coupling of the aryl halide. | - Use a stoichiometric excess of diphenylamine relative to 1,2-dibromobenzene to favor the cross-coupling reaction. |
| Presence of Triphenylamine | - Further N-arylation: While less common in this specific synthesis, trace amounts of a diaryl ether could potentially react with diphenylamine. This is more of a concern in Buchwald-Hartwig aminations. | - Optimize the stoichiometry of the reactants. Purification via column chromatography should effectively remove this impurity. |
| Product Contaminated with a Compound of Similar Polarity | - Formation of Carbazole: Intramolecular cyclization of the product, this compound, can occur at high temperatures, leading to the formation of N-phenylcarbazole. | - Keep the reaction temperature at the lower end of the effective range. - Minimize the reaction time. - Careful column chromatography may be required for separation. |
| Difficult Purification | - Presence of multiple byproducts: A combination of the issues listed above can lead to a complex mixture that is challenging to purify. - Residual Copper Catalyst: Copper salts can be difficult to remove completely. | - Optimize reaction conditions to minimize byproduct formation. - During workup, wash the organic phase with an aqueous solution of a chelating agent like EDTA or with dilute ammonium hydroxide to remove copper salts. - Employ careful column chromatography, potentially with a gradient elution system, to separate the product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the role of 18-crown-6 in the reaction?
A1: 18-crown-6 is a phase-transfer catalyst. In this reaction, it likely helps to solubilize the potassium carbonate (if used as a base) or enhance the reactivity of the copper catalyst by complexing with any potassium ions present, thereby increasing the nucleophilicity of the diphenylamide anion.[1][2]
Q2: Can I use a different copper source?
A2: While copper(I) iodide is commonly used, other copper sources like copper powder, copper(I) oxide, or copper(I) bromide may also be effective. However, the optimal reaction conditions, including temperature and the need for ligands, may vary.
Q3: Why is an excess of 1,2-dibromobenzene used in the provided protocol?
A3: The use of an excess of the less expensive or more volatile reactant can help to drive the reaction to completion. In this case, it ensures that the more valuable diphenylamine is fully consumed.[1][2]
Q4: My reaction has stalled. What should I do?
A4: Stalling can be due to catalyst deactivation. You can try adding a fresh portion of the copper catalyst and ligand (if used). Ensure the reaction is being conducted under strictly anhydrous and inert conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting materials and the formation of the product.
Experimental Protocols
Ullmann Synthesis of this compound
This protocol is adapted from a standard procedure for the copper-catalyzed N-arylation of diphenylamine.[1][2]
Materials:
-
Diphenylamine (1.69 g, 10.0 mmol)
-
1,2-Dibromobenzene (2.40 mL, 20.0 mmol)
-
Copper(I) iodide (0.190 g, 1.0 mmol)
-
18-crown-6 (0.132 g, 0.5 mmol)
-
o-Dichlorobenzene (60 mL)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add diphenylamine, 1,2-dibromobenzene, copper(I) iodide, and 18-crown-6.
-
Add o-dichlorobenzene to the flask.
-
Protect the reaction mixture with an inert atmosphere (e.g., nitrogen) and shield it from light.
-
Stir the mixture and heat to a temperature between 100-210°C for 5-100 hours, monitoring the reaction progress by TLC or GC-MS.[1][2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the bulk of the solvent by vacuum distillation.
-
The solid residue is washed with a dichloromethane solution, and the organic phases are combined.[1][2]
-
Concentrate the combined organic phases.
-
Purify the crude product by column chromatography on silica gel to yield this compound. A 73% yield has been reported for this procedure.[1][2]
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A logical workflow for the identification and mitigation of byproducts in the synthesis of this compound.
Signaling Pathway of Ullmann Condensation and Potential Side Reactions
Caption: A diagram illustrating the main Ullmann condensation pathway and potential side reactions leading to byproduct formation.
References
Technical Support Center: Synthesis of 2-bromo-N,N-diphenylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-bromo-N,N-diphenylaniline. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental procedures.
Troubleshooting Guides
Low or No Product Yield
Problem: The yield of this compound is significantly lower than expected or no product is formed.
| Potential Cause | Suggested Solution |
| Ullmann Condensation: | |
| Inactive Copper Catalyst | Use freshly prepared or activated copper powder. The active species is often considered to be Cu(I). If using copper(I) salts like CuI, ensure they are of high purity and have been stored under inert conditions. |
| High Reaction Temperature Leading to Decomposition | While traditional Ullmann reactions require high temperatures, excessive heat can lead to decomposition of reactants or products. Optimize the temperature by starting at a lower range (e.g., 150 °C) and gradually increasing it while monitoring the reaction progress. |
| Inappropriate Solvent | The choice of solvent is crucial. High-boiling polar aprotic solvents like o-dichlorobenzene, nitrobenzene, or N-methylpyrrolidone (NMP) are commonly used. Ensure the solvent is anhydrous. |
| Insufficient Reaction Time | Ullmann condensations can be slow. Ensure the reaction is allowed to proceed for a sufficient duration (5-100 hours), monitoring by TLC or GC-MS to determine completion.[1] |
| Buchwald-Hartwig Amination: | |
| Inactive Palladium Catalyst | Use a high-quality palladium precursor and ligand. Pre-catalysts can be more efficient as they do not require in-situ reduction. Ensure the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen) as the Pd(0) active species is oxygen-sensitive. |
| Inappropriate Ligand Selection | The choice of phosphine ligand is critical. For the coupling of diphenylamine with an aryl bromide, bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos are often effective.[2] Screen different ligands to find the optimal one for this specific transformation. |
| Incorrect Base | The base plays a crucial role. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, potentially requiring higher reaction temperatures.[3] |
| Low Reaction Temperature | Buchwald-Hartwig aminations typically require elevated temperatures (80-110 °C) to proceed efficiently. If the yield is low, consider increasing the reaction temperature. |
Formation of Significant Side Products
Problem: The reaction mixture contains a high proportion of unintended side products, complicating purification and reducing the yield of this compound.
| Potential Side Product | Potential Cause | Suggested Solution |
| Triphenylamine | Hydrodehalogenation: Reduction of the aryl bromide starting material or product. This can be a significant side reaction in Buchwald-Hartwig amination. | Ensure strictly anhydrous and anaerobic conditions. The presence of water or oxygen can promote hydrodehalogenation. The choice of ligand and base can also influence this side reaction; screening different combinations may be necessary. |
| N,N,N',N'-tetraphenyl-1,2-diaminobenzene (Double Amination Product) | Reaction with both bromine atoms: Diphenylamine reacts at both positions of the 1,2-dibromobenzene starting material. | Use a molar excess of 1,2-dibromobenzene relative to diphenylamine to favor mono-amination. Carefully control the stoichiometry of the reactants. |
| Homocoupling of Diphenylamine or 1,2-dibromobenzene | Ullmann Reaction: High temperatures can promote the homocoupling of starting materials. | Optimize the reaction temperature to favor the cross-coupling reaction. The use of appropriate ligands can sometimes suppress homocoupling. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally better for preparing this compound: Ullmann condensation or Buchwald-Hartwig amination?
A1: Both methods can be effective, and the choice often depends on available resources, desired scale, and tolerance for specific reaction conditions.
-
Ullmann Condensation: This is a classical method that can provide good yields (a 73% yield has been reported).[1] However, it often requires harsh conditions, such as high temperatures (100-210 °C) and long reaction times, and may use stoichiometric amounts of copper.[1][4]
-
Buchwald-Hartwig Amination: This palladium-catalyzed method generally proceeds under milder conditions than the Ullmann reaction and has a broader substrate scope.[5] It offers more opportunities for optimization through the tuning of ligands and bases. However, the palladium catalysts and specialized phosphine ligands can be more expensive.
Q2: What is a typical starting point for optimizing the Buchwald-Hartwig amination of 1,2-dibromobenzene with diphenylamine?
A2: A good starting point would be to use a palladium precursor like Pd₂(dba)₃ or a pre-catalyst, a bulky biarylphosphine ligand such as XPhos, and a strong base like sodium tert-butoxide in an anhydrous aprotic solvent like toluene or dioxane. The reaction is typically run under an inert atmosphere at a temperature between 80-110 °C.
Q3: How can I effectively purify this compound from the crude reaction mixture?
A3: Column chromatography on silica gel is a common and effective method for purifying this compound.[1] A typical elution system would start with a non-polar solvent like hexanes and gradually increase the polarity with a solvent like ethyl acetate. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can also be used for further purification of the solid product.
Q4: Can double amination of 1,2-dibromobenzene be completely avoided?
A4: While completely avoiding the formation of the double amination product (N,N,N',N'-tetraphenyl-1,2-diaminobenzene) can be challenging, its formation can be minimized by using an excess of 1,2-dibromobenzene. A molar ratio of 1,2-dibromobenzene to diphenylamine greater than 1:1 will statistically favor the mono-aminated product. Careful monitoring of the reaction progress and stopping it once the desired product is maximized can also help.
Experimental Protocols
Ullmann Condensation for this compound
This protocol is based on a reported procedure with a 73% yield.[1]
Materials:
-
Diphenylamine (1.69 g, 10.0 mmol)
-
o-Dibromobenzene (2.40 mL, 20.0 mmol)
-
Copper(I) iodide (0.190 g, 1.0 mmol)
-
18-Crown-6 (0.132 g, 0.5 mmol)
-
o-Dichlorobenzene (60 mL)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction flask, add diphenylamine, o-dibromobenzene, copper(I) iodide, and 18-crown-6.
-
Add o-dichlorobenzene to the flask.
-
Protect the reaction mixture with a nitrogen atmosphere and shield it from light.
-
Stir and heat the mixture to 100-210 °C for 5-100 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove most of the solvent by vacuum distillation.
-
Filter the solid residue and wash it with dichloromethane.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution and purify the crude product by column chromatography to yield this compound.
| Reagent | Molar Ratio (relative to Diphenylamine) |
| Diphenylamine | 1.0 |
| o-Dibromobenzene | 2.0 |
| Copper(I) iodide | 0.1 |
| 18-Crown-6 | 0.05 |
General Protocol for Buchwald-Hartwig Amination
This is a general guideline, and optimization of specific parameters is recommended.
Materials:
-
1,2-Dibromobenzene (1.0 equiv)
-
Diphenylamine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., XPhos, 4-10 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add 1,2-dibromobenzene, the palladium precursor, and the phosphine ligand to a dry Schlenk flask.
-
Add diphenylamine and the base to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Parameter | Recommended Range |
| Catalyst Loading | |
| Palladium Precursor | 1-5 mol% |
| Ligand | 2-10 mol% |
| Base | 1.2-2.0 equivalents |
| Temperature | 80-120 °C |
| Solvent | Toluene, Dioxane, THF |
Visualizations
Caption: General experimental workflows for the Ullmann condensation and Buchwald-Hartwig amination synthesis of this compound.
Caption: Troubleshooting logic for addressing low or no product yield in the synthesis of this compound.
References
- 1. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Suzuki Coupling with 2-bromo-N,N-diphenylaniline
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction of 2-bromo-N,N-diphenylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this specific transformation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the most common causes?
Low yields in the Suzuki coupling of this compound are frequently attributed to the steric hindrance imposed by the bulky N,N-diphenylamino group and the ortho-bromo substituent. This steric congestion can impede key steps in the catalytic cycle. Other common causes include suboptimal choice of catalyst, ligand, base, or solvent, as well as catalyst deactivation and the presence of impurities.
Q2: I am observing significant formation of N,N-diphenylaniline (dehalogenated starting material) as a byproduct. How can I minimize this?
The formation of N,N-diphenylaniline is a result of a dehalogenation side reaction. This can occur when the palladium complex, after oxidative addition to the aryl bromide, abstracts a hydride from sources in the reaction mixture, such as an amine base or an alcohol solvent, followed by reductive elimination. To minimize dehalogenation:
-
Use a non-coordinating, anhydrous solvent.
-
Employ a base that is less likely to act as a hydride donor, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Ensure all reagents and solvents are rigorously dried and degassed.
Q3: My reaction is producing a significant amount of homocoupled biaryl product from the boronic acid. What is the cause and how can I prevent it?
Homocoupling of the boronic acid is often promoted by the presence of oxygen in the reaction mixture. Oxygen can lead to the formation of Pd(II) species that favor this side reaction. To mitigate homocoupling:
-
Thoroughly degas all solvents and the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen.[1]
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
Ensure the purity of your boronic acid, as impurities can sometimes catalyze homocoupling.
Q4: Is it necessary to protect the amine functionality on this compound?
For this compound, the tertiary amine is generally not expected to interfere with the Suzuki coupling reaction in the same way a primary or secondary amine might (e.g., through N-arylation or catalyst inhibition via strong coordination). Therefore, protection is typically not required. However, the bulky nature of the diphenylamino group is a key challenge to address through optimization of other reaction parameters.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues with the Suzuki coupling of this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion | Ineffective Catalyst/Ligand System: The steric hindrance of the substrate prevents efficient oxidative addition or reductive elimination. | Switch to a catalyst system known to be effective for sterically hindered substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are recommended.[2] The preformed CataCXium A palladacycle has shown high efficacy for coupling with unprotected ortho-bromoanilines.[3][4] |
| Inappropriate Base: The chosen base may not be strong enough or may be causing side reactions. | Screen stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective for challenging couplings.[2] | |
| Suboptimal Solvent: Poor solubility of reagents or unfavorable interactions with the catalyst. | Experiment with different aprotic polar solvents. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to significantly improve yields in similar systems compared to more common solvents like dioxane or toluene.[3][4] | |
| Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature. For sterically hindered substrates, temperatures between 80-120 °C are common.[5] | |
| Significant Side Product Formation (e.g., Protodeboronation) | Instability of the Boronic Acid: The boronic acid is degrading under the reaction conditions. | Use a more stable boronic acid derivative, such as a pinacol boronate ester. Ensure anhydrous conditions and use a carefully chosen base to minimize base-catalyzed decomposition.[1] |
| Reaction Stalls or is Sluggish | Catalyst Deactivation: The palladium catalyst is precipitating as palladium black or being poisoned by impurities. | Ensure all glassware is scrupulously clean and that all reagents and solvents are pure and anhydrous. A higher ligand-to-palladium ratio can sometimes help stabilize the catalyst. |
| Inconsistent Results/Lack of Reproducibility | Atmospheric Contamination: Presence of oxygen or moisture in the reaction. | Rigorously degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (argon or nitrogen) throughout the setup and reaction. |
| Variable Reagent Quality: Inconsistent purity of starting materials, catalyst, or base. | Use high-purity reagents from a reliable source. Finely grinding solid bases can also improve reproducibility. |
Experimental Protocols
Protocol 1: General Procedure using a Buchwald Ligand
This protocol is adapted from general procedures for sterically hindered Suzuki couplings.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and finely ground K₃PO₄.
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of the reaction solvent.
-
Add the catalyst pre-mixture to the Schlenk flask.
-
Add the degassed 2-MeTHF via syringe to achieve a concentration of 0.1-0.2 M with respect to the this compound.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Procedure based on CataCXium A Palladacycle
This protocol is based on a highly effective system for the coupling of unprotected ortho-bromoanilines.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
CataCXium® A Pd G3 (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed 2-Methyltetrahydrofuran (2-MeTHF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid pinacol ester, Cs₂CO₃, and the CataCXium® A Pd G3 catalyst.
-
Add degassed 2-MeTHF to achieve a concentration of approximately 0.1 M.
-
Heat the reaction mixture to 70 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are performed as described in Protocol 1.
Quantitative Data
The following table summarizes the performance of different catalyst systems in the Suzuki coupling of a sterically hindered unprotected ortho-bromoaniline, which can be used as a guide for selecting a starting point for the optimization of the reaction with this compound.[3]
| Catalyst | Solvent | Boronic Acid Equiv. | Yield (%) |
| CataCXium A Pd G3 | Dioxane | 2 | 51 |
| CataCXium A Pd G3 | EtOAc | 2 | 56 |
| CataCXium A Pd G3 | PhMe | 2 | 56 |
| CataCXium A Pd G3 | 2-MeTHF | 2 | 95 |
| Pd(Amphos)Cl₂ | 2-MeTHF | 2 | 22 |
| SPhos Pd G4 | 2-MeTHF | 2 | 0 |
| Pd(OAc)₂ | 2-MeTHF | 2 | 0 |
| XPhos Pd G3 | 2-MeTHF | 2 | 0 |
| (PPh₃)₂PdCl₂ | 2-MeTHF | 2 | 46 |
Data adapted from a study on a structurally similar unprotected ortho-bromoaniline.[3]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of 2-bromo-N,N-diphenylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 2-bromo-N,N-diphenylaniline.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction is producing a significant amount of N,N-diphenylaniline (hydrodehalogenation product) alongside my desired product. What is causing this and how can I minimize it?
A1: The formation of N,N-diphenylaniline is a common side reaction known as hydrodehalogenation, where the bromine atom on your starting material is replaced by a hydrogen atom. This occurs through a competing pathway in the catalytic cycle.
Mechanism of Hydrodehalogenation: This side reaction can proceed through several mechanisms, with β-hydride elimination being a prominent pathway. In this process, a palladium-hydride intermediate is formed, which can then reductively eliminate to produce the hydrodehalogenated arene. The source of the hydride can be the amine, solvent, or even the phosphine ligand under certain conditions.
Troubleshooting Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination of the amination product over the pathways leading to hydrodehalogenation. For the amination of this compound, ligands such as RuPhos, BrettPhos, and XPhos are often effective.
-
Base Selection: Strong, non-nucleophilic bases are generally preferred. However, a base that is too strong can sometimes promote side reactions. If significant hydrodehalogenation is observed with a strong base like NaOtBu, consider switching to a weaker base such as Cs₂CO₃ or K₃PO₄, although this may require a higher reaction temperature.
-
Solvent Choice: The solvent can influence the reaction outcome. Toluene and dioxane are commonly used and are often good choices. In some cases, less polar solvents can disfavor the formation of palladium-hydride species.
-
Temperature Control: Higher temperatures can sometimes increase the rate of hydrodehalogenation. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. If side products are prevalent, consider lowering the temperature.
-
Use of Pre-catalysts: Using a well-defined palladium pre-catalyst can lead to a cleaner reaction by ensuring the efficient formation of the active catalytic species and minimizing side reactions that can occur during the in-situ generation of the catalyst.
Q2: Besides hydrodehalogenation, what other side products should I be aware of?
A2: While hydrodehalogenation is the most common side product, others can occur:
-
Homocoupling: You might observe the formation of a biaryl product resulting from the coupling of two molecules of this compound. This is generally less common but can be promoted by certain catalyst systems and higher temperatures.
-
Ligand Degradation Products: Phosphine ligands can undergo degradation, especially at elevated temperatures. For instance, P-C bond cleavage can lead to the formation of phosphine oxides and other byproducts, which can complicate purification. Using bulky biarylphosphine ligands can help minimize this degradation pathway.
-
Solvent-Derived Byproducts: In some cases, the solvent can participate in side reactions. For example, with ethereal solvents like dioxane, byproducts arising from solvent decomposition or reaction with the catalyst can be observed, although this is less common under typical Buchwald-Hartwig conditions.
Data Presentation: Influence of Reaction Conditions on Product Distribution
The following table summarizes representative data on the impact of different ligands and bases on the yield of the desired product versus the hydrodehalogenation side product in the Buchwald-Hartwig amination of aryl bromides with diarylamines.
| Ligand | Base | Solvent | Temperature (°C) | Product Yield (%) | Hydrodehalogenation (%) |
| RuPhos | NaOtBu | Toluene | 100 | >95 | <5 |
| BrettPhos | NaOtBu | Toluene | 100 | >95 | <5 |
| XPhos | NaOtBu | Toluene | 100 | 90-95 | 5-10 |
| SPhos | Cs₂CO₃ | Dioxane | 110 | 85-90 | 10-15 |
| P(tBu)₃ | K₃PO₄ | Toluene | 110 | 70-80 | 20-30 |
Note: These are representative yields and can vary based on specific reaction conditions and substrate purity.
Experimental Protocols
Detailed Protocol for the Buchwald-Hartwig Amination of this compound:
Materials:
-
This compound (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) or a suitable pre-catalyst
-
RuPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and NaOtBu (1.4 equiv).
-
Addition of Reactants: Add this compound (1.0 equiv) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Stir the mixture at 100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Below are diagrams illustrating the key reaction pathways and experimental workflow.
Caption: Catalytic cycles for the desired amination and competing hydrodehalogenation.
Caption: Step-by-step experimental workflow for the Buchwald-Hartwig amination.
Technical Support Center: Suzuki Coupling of 2-bromo-N,N-diphenylaniline
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 2-bromo-N,N-diphenylaniline. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your reaction and minimize the common side reaction of dehalogenation.
Troubleshooting Guide
Significant formation of the dehalogenated byproduct, N,N-diphenylaniline, is a primary issue in the Suzuki coupling of this compound. This guide provides a systematic approach to troubleshoot and mitigate this undesired reaction.
| Issue | Potential Cause(s) | Recommended Actions |
| High Levels of Dehalogenated Byproduct (N,N-diphenylaniline) | Inappropriate Ligand: The phosphine ligand may not be sterically bulky or electron-rich enough to promote reductive elimination of the desired product over the dehalogenation pathway. | Ligand Screening: Switch to bulkier, more electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands. N-heterocyclic carbene (NHC) ligands can also be effective. |
| Base is Too Strong or a Hydride Source: Strong bases, particularly alkoxides, can act as hydride donors, leading to the formation of palladium-hydride species that cause dehalogenation. | Base Optimization: Employ weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Potassium phosphate (K₃PO₄) is also a good alternative. Avoid strong bases like sodium tert-butoxide if dehalogenation is significant. | |
| Suboptimal Solvent: Protic solvents (e.g., alcohols) can be a source of hydrides. | Solvent Change: Use aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene. | |
| Presence of Water: While often necessary for the Suzuki coupling, excessive water can be a proton source leading to dehalogenation. | Control Water Content: If using an anhydrous solvent, ensure all reagents are dry. In aqueous solvent systems, systematically vary the water ratio to find an optimal balance. | |
| Sluggish Reaction Leading to More Side Products | Slow Oxidative Addition: The C-Br bond of the electron-rich this compound may be less reactive towards oxidative addition. | Increase Temperature: Carefully increase the reaction temperature in increments to accelerate the desired reaction. |
| Slow Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center may be the rate-limiting step, allowing more time for dehalogenation. | Use a More Active Catalyst/Ligand System: Employ a pre-catalyst that readily forms the active Pd(0) species. Ensure the boronic acid or ester is of high purity and reactivity. |
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of the Suzuki coupling of this compound?
A1: Dehalogenation is a common side reaction where the bromine atom on this compound is replaced by a hydrogen atom, resulting in the formation of N,N-diphenylaniline.[1][2] This undesired reaction consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What is the primary mechanism of dehalogenation?
A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species. This can occur through various pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water. The Pd-H species can then undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene.[1]
Q3: Why is this compound particularly susceptible to dehalogenation?
A3: The electron-rich nature of the N,N-diphenylamino group can influence the electronic properties of the aryl bromide, potentially affecting the relative rates of the desired catalytic cycle steps versus the dehalogenation pathway. Additionally, steric hindrance from the bulky diphenylamino group might slow down the desired coupling reaction, giving more opportunity for the dehalogenation side reaction to occur.
Q4: How does the choice of palladium catalyst and ligand affect dehalogenation?
A4: The choice of the palladium source and ligand is critical. Electron-rich and sterically hindered phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), are often effective in promoting the desired reductive elimination over dehalogenation.[1] These ligands can accelerate the coupling reaction, minimizing the lifetime of intermediates that could lead to side reactions.
Q5: Can the choice of base influence the extent of dehalogenation?
A5: Absolutely. The base plays a crucial role in the transmetalation step. Strong bases, like alkoxides, can also act as hydride donors, promoting dehalogenation. Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally preferred to minimize this side reaction.[1]
Data Presentation: Influence of Reaction Parameters on Dehalogenation
The following tables summarize the expected impact of different reaction components on the ratio of the desired Suzuki coupling product to the dehalogenated byproduct for a substrate like this compound. The yield percentages are illustrative and aim to show general trends.
Table 1: Effect of Palladium Ligand on Product Distribution
| Ligand | Expected Yield of Coupled Product (%) | Expected Yield of Dehalogenated Product (%) | Rationale |
| PPh₃ | 40-60 | 30-50 | Less bulky and electron-rich, may not efficiently promote reductive elimination of the desired product. |
| XPhos | 85-95 | 5-15 | A bulky and electron-rich Buchwald ligand, known to accelerate the desired coupling and suppress dehalogenation.[1] |
| SPhos | 80-90 | 10-20 | Another effective Buchwald ligand with similar properties to XPhos.[1] |
Conditions: Pd₂(dba)₃ (catalyst), K₃PO₄ (base), 1,4-dioxane (solvent), 100 °C.
Table 2: Effect of Base on Product Distribution
| Base | Expected Yield of Coupled Product (%) | Expected Yield of Dehalogenated Product (%) | Rationale |
| NaOtBu | 30-50 | 40-60 | Strong alkoxide base that can act as a hydride source, promoting dehalogenation. |
| K₂CO₃ | 70-85 | 15-25 | A weaker inorganic base that is less likely to be a hydride donor.[1] |
| K₃PO₄ | 80-95 | 5-15 | Often an excellent choice for challenging Suzuki couplings, effectively promoting the desired reaction while minimizing dehalogenation.[1] |
| Cs₂CO₃ | 75-90 | 10-20 | A soluble and effective inorganic base for Suzuki couplings. |
Conditions: Pd₂(dba)₃ (catalyst), XPhos (ligand), 1,4-dioxane (solvent), 100 °C.
Table 3: Effect of Solvent on Product Distribution
| Solvent | Expected Yield of Coupled Product (%) | Expected Yield of Dehalogenated Product (%) | Rationale |
| Ethanol | 40-60 | 30-50 | Protic solvent that can act as a hydride source. |
| Toluene | 75-85 | 15-25 | Aprotic solvent, good choice for many Suzuki couplings. |
| 1,4-Dioxane | 85-95 | 5-15 | A common and effective aprotic solvent for Suzuki reactions. |
| THF | 80-90 | 10-20 | Another suitable aprotic solvent. |
Conditions: Pd₂(dba)₃ (catalyst), XPhos (ligand), K₃PO₄ (base), 100 °C.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XPhos (0.036 mmol, 3.6 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound, phenylboronic acid, and K₃PO₄.
-
Add Pd₂(dba)₃ and XPhos to the flask.
-
Add 1,4-dioxane and water.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Suzuki catalytic cycle with the competing dehalogenation pathway.
References
Technical Support Center: Ligand Choice in 2-Bromo-N,N-diphenylaniline Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cross-coupling of 2-bromo-N,N-diphenylaniline. The choice of ligand is critical in overcoming the steric hindrance inherent in this substrate and achieving high reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is the cross-coupling of this compound challenging?
A1: The primary challenge arises from steric hindrance. This compound is a sterically demanding substrate due to the bulky diphenylamino group positioned ortho to the bromine atom. This steric bulk can hinder the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination step of the catalytic cycle, often leading to low yields and slow reaction rates.[1] The selection of a suitable bulky and electron-rich phosphine ligand is crucial to facilitate the reaction.[2][3]
Q2: What type of ligands are generally recommended for this type of sterically hindered coupling?
A2: For sterically hindered substrates like this compound, bulky and electron-rich monophosphine ligands, particularly biarylphosphine ligands (Buchwald-type ligands), are highly recommended.[3][4] Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated effectiveness in promoting C-N bond formation in challenging systems.[1][5] N-heterocyclic carbenes (NHCs) have also been shown to be superior to phosphine ligands in some cases of sterically demanding couplings.[6]
Q3: What is the role of the base in this reaction, and which one should I choose?
A3: The base is essential for deprotonating the amine (in the case of coupling with a primary or secondary amine) to form the active nucleophile. For the coupling of an aryl halide with a secondary amine like N,N-diphenylaniline, a strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most commonly used base for these reactions.[2] Other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOtBu) can also be effective. The choice of base can influence the reaction rate and the prevalence of side reactions.
Q4: Can I use a palladium precatalyst instead of generating the active Pd(0) species in situ?
A4: Yes, using a preformed palladium precatalyst is often recommended for consistency and to ensure the efficient generation of the active Pd(0) catalyst. Precatalysts can lead to more reproducible results and are often more stable and easier to handle than air-sensitive Pd(0) sources like Pd(dba)₂.
Q5: What are common side reactions to watch out for?
A5: Common side reactions in Buchwald-Hartwig aminations of sterically hindered substrates include hydrodehalogenation (reduction of the aryl bromide to an arene) and the formation of aryl ether byproducts if an alkoxide base is used.[1] These side reactions can become more prevalent with less effective ligand systems or under non-optimized reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Ligand: The chosen ligand may not be suitable for the sterically hindered substrate. 2. Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen or impurities. 3. Incorrect Base: The base may not be strong enough or may be sterically hindering the reaction. 4. Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier. | 1. Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, BrettPhos, or specialized P,N-ligands.[1][2][5] 2. Use a Precatalyst & Inert Atmosphere: Employ a palladium precatalyst and ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).[7] Use degassed solvents. 3. Switch to a Stronger Base: Use a strong, non-nucleophilic base like NaOtBu or LHMDS. 4. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 80-110 °C. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Slow Reductive Elimination: The final step of the catalytic cycle is slow due to steric hindrance, allowing for competing side reactions like β-hydride elimination from the amido complex (if applicable) or reaction with trace water.[1] 2. Catalyst Decomposition: The catalyst may be decomposing at high temperatures. | 1. Optimize Ligand: A more effective ligand can accelerate the rate-limiting reductive elimination step.[2] Ensure anhydrous conditions. 2. Lower Temperature/Use a More Stable Catalyst: If catalyst decomposition is suspected, try a lower reaction temperature or a more thermally stable precatalyst. |
| Inconsistent Results | 1. Variable Reagent Quality: Purity of the starting materials, catalyst, ligand, and base can significantly impact the outcome. 2. Moisture or Oxygen Contamination: Trace amounts of water or oxygen can lead to inconsistent catalyst activity. | 1. Purify Reagents: Ensure all reagents are of high purity. Amines can be purified by distillation or filtration through alumina.[7] 2. Strict Anhydrous and Inert Conditions: Dry solvents and glassware thoroughly. Use robust techniques to exclude air and moisture.[7] |
Ligand Performance in Sterically Hindered Aminations
| Ligand | Aryl Halide | Amine | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| XPhos | 2-Bromo-p-xylene | 2-Ethylpiperidine | NaOtBu | Toluene | 100 | 15 | [1] |
| RuPhos | 2-Bromo-p-xylene | 2-Ethylpiperidine | NaOtBu | Toluene | 100 | 10 | [1] |
| BrettPhos | 2-Bromo-p-xylene | 2-Ethylpiperidine | NaOtBu | Toluene | 100 | 2 | [1] |
| P,N-Ligand (Carbazolyl-derived) | 2-Chloro-1,3,5-triisopropylbenzene | 2,6-Diisopropylaniline | NaOtBu | Toluene/Hexane | 100 | 99 | [2] |
| t-BuXPhos | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 110 | >99 | [8][9] |
| TrixiePhos | Bromobenzene | Diphenylamine | NaOtBu | Toluene | 110 | >90 | [8] |
Note: The data presented above is for analogous sterically hindered systems and should be used as a starting point for optimization.
Experimental Protocols
General Protocol for Ligand Screening in the Cross-Coupling of this compound
This protocol is a general guideline and requires optimization for specific ligands and reaction scales.
Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the phosphine ligand (2-4 mol%).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the amine coupling partner (1.2 mmol), if applicable. If the amine is a solid, it can be added with the other solids.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 0.5-1.0 M concentration with respect to the limiting reagent).
Reaction and Workup:
-
Stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-bromo-N,N-diphenylaniline and Other Brominated Anilines in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of complex molecules. Brominated anilines are a versatile class of reagents, widely employed in palladium-catalyzed cross-coupling reactions to construct carbon-carbon and carbon-nitrogen bonds, which are fundamental linkages in many pharmaceutical agents and functional materials. This guide provides an objective comparison of 2-bromo-N,N-diphenylaniline with other notable brominated anilines, supported by available experimental data and detailed protocols to inform your synthetic strategies.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a reagent dictate its handling, reactivity, and suitability for specific reaction conditions. Below is a comparison of key properties for this compound and other selected brominated anilines.
| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | ![]() | 324.21 | 92-96 | 193 (2.5 mmHg) |
| 3-bromo-N,N-diphenylaniline | ![]() | 324.21 | 92-96 | 193 (2.5 mmHg) |
| 2-bromo-N,N-dimethylaniline | ![]() | 200.08 | N/A | 213-214 |
| 2-bromoaniline | ![]() | 172.03 | 29-31 | 229 |
| 4-bromoaniline | ![]() | 172.03 | 60-64 | 251 |
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The utility of brominated anilines is most prominently demonstrated in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The reactivity of the C-Br bond is influenced by both electronic and steric factors.
General Reactivity Principles
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex. The strength of the carbon-halogen bond is a key factor, with the general reactivity trend being C-I > C-Br > C-Cl > C-F.
The electronic nature of the substituents on the aniline ring also plays a crucial role. Electron-withdrawing groups can enhance the rate of oxidative addition, while electron-donating groups may have the opposite effect. For instance, in Suzuki reactions, aryl bromides with electron-withdrawing groups generally exhibit higher reactivity. Conversely, the amino group (-NH2 or -NR2) is an electron-donating group, which can decrease the reactivity of the C-Br bond towards oxidative addition.
Comparative Reactivity Insights
Direct comparative studies under identical conditions are limited in the literature. However, we can infer performance based on general principles and isolated examples:
-
This compound vs. other N-substituted bromoanilines: The bulky N,N-diphenyl groups in this compound introduce significant steric hindrance around the bromine atom and the nitrogen. This can influence the approach of the palladium catalyst and the incoming nucleophile. Compared to 2-bromo-N,N-dimethylaniline, the steric bulk is substantially greater. This may necessitate the use of more sterically demanding and electron-rich phosphine ligands to facilitate the reaction.
-
Ortho- vs. Para-bromoanilines: The position of the bromine atom relative to the amino group significantly impacts reactivity. In 2-bromoanilines, the proximity of the amino group can lead to chelation effects with the palladium catalyst, potentially influencing the reaction rate and selectivity. For 4-bromoaniline, such chelation is not possible. Steric hindrance is also more pronounced in the ortho-substituted isomers.
Experimental Protocols
Detailed experimental protocols are essential for reproducibility and success in the laboratory. Below are representative procedures for key reactions involving brominated anilines.
Synthesis of this compound
A common route to this compound involves the Ullmann condensation.
Protocol:
-
To a reaction flask, add diphenylamine (1.69 g, 10.0 mmol), 1,2-dibromobenzene (2.40 mL, 20.0 mmol), copper iodide (0.190 g, 1.0 mmol), and 18-crown-6 (0.132 g, 0.5 mmol).
-
Add 60 mL of o-dichlorobenzene to the flask.
-
The reaction mixture is stirred and heated to 180-210°C for 24-48 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Coupling of a Bromoaniline (General Procedure)
This protocol describes a typical Suzuki-Miyaura coupling reaction.
Protocol:
-
In a reaction vessel, combine the bromoaniline (1.0 equiv.), the boronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv.), and a base such as K2CO3 (2.0 equiv.).
-
Add a solvent system, typically a mixture of toluene and water (e.g., 4:1).
-
The mixture is degassed and then heated under a nitrogen atmosphere at 80-100°C for 12-24 hours.
-
Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Buchwald-Hartwig Amination of a Bromoaniline (General Procedure)
This protocol outlines a general procedure for the Buchwald-Hartwig amination.
Protocol:
-
To a glovebox or Schlenk line, add the bromoaniline (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 equiv.), a phosphine ligand (e.g., XPhos, 0.08 equiv.), and a base (e.g., NaOtBu, 1.4 equiv.).
-
Add an anhydrous, degassed solvent such as toluene.
-
The reaction vessel is sealed and heated to 80-110°C with stirring for 12-24 hours.
-
After cooling, the reaction mixture is diluted with an organic solvent and quenched with water.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Workflows
Understanding the sequence of operations is crucial for planning and executing experiments. The following diagrams illustrate typical workflows for the synthesis and application of brominated anilines.
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Conclusion
This compound is a valuable reagent for the introduction of the diphenylamino moiety in organic synthesis. Its reactivity, while influenced by the steric bulk of the N-phenyl groups, allows for its participation in a range of palladium-catalyzed cross-coupling reactions. The choice between this compound and other brominated anilines will depend on the specific synthetic target, the desired electronic and steric properties of the final product, and the optimization of reaction conditions to overcome potential reactivity challenges. The provided protocols and workflows serve as a foundation for the rational design and execution of synthetic routes utilizing this important class of building blocks.
A Comparative Guide to Catalysts for the Synthesis of 2-bromo-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Catalytic Systems for a Key Synthetic Intermediate.
The synthesis of 2-bromo-N,N-diphenylaniline is a critical step in the development of various pharmaceuticals and advanced materials. The efficiency of this C-N cross-coupling reaction is highly dependent on the chosen catalytic system. This guide provides an objective comparison of the leading catalytic methods, supported by experimental data, to inform your selection process and streamline your synthetic workflow. The two primary catalytic strategies for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.
At a Glance: Performance of Catalytic Systems
The choice between a copper-based Ullmann-type catalyst and a palladium-based Buchwald-Hartwig system involves a trade-off between catalyst cost, reaction conditions, and overall efficiency. Below is a summary of the performance of different catalytic systems for the synthesis of this compound.
| Catalyst System | Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Ullmann Condensation | o-Dibromobenzene | Diphenylamine | CuI | 18-Crown-6 | - | o-Dichlorobenzene | 100-210 | 5-100 | 73[1] |
| Buchwald-Hartwig Amination | Bromobenzene | Diphenylamine | Pd₂(dba)₃ | XPhos | t-BuONa | Toluene | 100 | 24 | 96[2] |
| Modified Ullmann Condensation | Aryl Iodide | Diphenylamine | CuI | L-proline | K₂CO₃ | DMSO | 60-90 | - | Good |
Note: The yield for the Buchwald-Hartwig amination is for the coupling of bromobenzene with diphenylamine, which serves as a close proxy for the reactivity of 2-bromoaniline under similar conditions.
Reaction Pathways and Experimental Workflow
The synthesis of this compound via C-N cross-coupling reactions follows distinct catalytic cycles for the Ullmann and Buchwald-Hartwig reactions. Understanding these pathways is crucial for optimizing reaction conditions and troubleshooting.
Catalytic Cycles
References
A Comparative Guide to the Synthesis of 2-bromo-N,N-diphenylaniline: Ullmann Condensation vs. Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
The synthesis of triarylamines is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to materials science. Among these, 2-bromo-N,N-diphenylaniline is a valuable building block. This guide provides a comprehensive comparison of two prominent methods for its synthesis: the classical copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig amination. We present a validation of these methods through a detailed examination of their experimental protocols and a comparative analysis of their performance based on reported data.
Data Presentation: At a Glance
The following table summarizes the key quantitative data for the two synthesis methods, offering a clear comparison of their efficiency and reaction conditions.
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination (Representative) |
| Yield | 73%[1][2] | Typically 80-98% for similar substrates |
| Purity | High, after column chromatography[1][2] | Generally high, requires purification |
| Reaction Temperature | 100-210 °C[1][2] | 80-110 °C |
| Reaction Time | 5-100 hours[1][2] | 12-24 hours |
| Catalyst | Copper(I) iodide | Palladium(II) acetate or Pd₂(dba)₃ |
| Ligand | 18-crown-6 (promoter) | Phosphine-based (e.g., dppp, Xantphos) |
| Base | Not explicitly required | Sodium tert-butoxide or similar strong base |
| Solvent | o-dichlorobenzene[1][2] | Toluene or Dioxane |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of synthetic procedures. Below are the protocols for both the Ullmann condensation and a representative Buchwald-Hartwig amination for the synthesis of this compound.
Method 1: Ullmann Condensation
This protocol is based on a reported synthesis of this compound.[1][2]
Materials:
-
Diphenylamine (1.69 g, 10.0 mmol)
-
o-dibromobenzene (2.40 mL, 20.0 mmol)
-
Copper(I) iodide (0.190 g, 1.0 mmol)
-
18-crown-6 (0.132 g, 0.5 mmol)
-
o-dichlorobenzene (60 mL)
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
To a reaction flask, add diphenylamine, o-dibromobenzene, copper(I) iodide, and 18-crown-6.
-
Add o-dichlorobenzene to the flask.
-
Protect the reaction mixture with a nitrogen atmosphere and shield from light.
-
Stir and heat the mixture to a temperature between 100-210 °C for 5-100 hours.
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the majority of the solvent via vacuum distillation.
-
The solid residue is collected by suction filtration and washed with dichloromethane.
-
Combine the organic phases, concentrate, and purify the crude product by column chromatography to yield this compound.[1][2]
Method 2: Buchwald-Hartwig Amination (Representative Protocol)
Materials:
-
2-bromoiodobenzene or 1,2-dibromobenzene (1.0 equiv)
-
Diphenylamine (1.2 equiv)
-
Palladium(II) acetate (2 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine palladium(II) acetate and dppp.
-
Add anhydrous toluene and stir for 10-15 minutes to pre-form the catalyst.
-
To this mixture, add 2-bromoiodobenzene (or 1,2-dibromobenzene), diphenylamine, and sodium tert-butoxide.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
To further clarify the experimental and logical workflows, the following diagrams have been generated using Graphviz.
Caption: A comparative workflow of the Ullmann and Buchwald-Hartwig synthesis methods.
Caption: A simplified analogy of the catalytic cycles for both synthesis methods.
Conclusion
Both the Ullmann condensation and the Buchwald-Hartwig amination are viable methods for the synthesis of this compound. The Ullmann reaction, while established, often requires harsh reaction conditions, including high temperatures and long reaction times. In contrast, the Buchwald-Hartwig amination generally proceeds under milder conditions with shorter reaction times and often results in higher yields for a broader range of substrates. The choice of method will ultimately depend on the specific requirements of the research, including available equipment, desired scale, and tolerance for particular reagents and reaction conditions. For researchers in drug development, the milder conditions and higher efficiency of the Buchwald-Hartwig amination may be particularly advantageous.
References
A Comparative Guide to Analytical Techniques for 2-bromo-N,N-diphenylaniline
For researchers, scientists, and professionals in drug development and materials science, the accurate characterization and quantification of synthetic intermediates like 2-bromo-N,N-diphenylaniline are paramount. This guide provides an objective comparison of key analytical techniques for this and related triarylamine compounds, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a halogenated triarylamine, a class of compounds widely used as intermediates in the synthesis of organic light-emitting diode (OLED) materials, pharmaceuticals, and other specialty chemicals. The purity and concentration of this intermediate can significantly impact the yield and quality of the final product, necessitating robust analytical methods for its characterization. This guide explores the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound and its analogs.
Performance Comparison of Analytical Techniques
The selection of an analytical technique depends on various factors, including the analyte's properties, the required sensitivity, and the analytical throughput. The following table summarizes the typical performance of various techniques for the analysis of triarylamines.
| Analytical Technique | Typical Analyte(s) | Principle | Linearity (R²) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-UV | Triphenylamine derivatives, OLED materials | Separation based on polarity | >0.999 | LOD: ~0.1 µg/mL LOQ: ~0.3 µg/mL | Robust, widely available, suitable for non-volatile and thermally labile compounds. | Requires solvent-soluble samples, may have limited resolution for complex mixtures. |
| GC-MS | Volatile and semi-volatile aromatic amines | Separation by boiling point and polarity, detection by mass-to-charge ratio | >0.99 | LOD: pg to low ng range LOQ: low to mid ng range | High sensitivity and specificity, provides structural information. | May require derivatization for polar or non-volatile compounds, potential for thermal degradation. |
| SFC-UV/MS | OLED materials, triarylamines | Separation using a supercritical fluid mobile phase | >0.999 | LOD: ~1 mg/L | Faster than HPLC, reduced organic solvent consumption, suitable for a wide range of polarities.[1] | Less common instrumentation, may require specialized columns. |
| qNMR | Any NMR-active compound | Signal intensity is directly proportional to the number of nuclei | Not applicable (absolute quantification) | Analyte and matrix dependent | Absolute quantification without a calibration curve, non-destructive, provides structural information.[2] | Lower sensitivity than chromatographic methods, requires a high-purity internal standard.[2] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are general and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For triarylamines, reversed-phase HPLC with a nonpolar stationary phase is typically employed.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or a wavelength of maximum absorbance).
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and semi-volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase. The separated compounds are then detected by a mass spectrometer, which provides mass-to-charge ratio information for identification and quantification.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A low-bleed, nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 300 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless injection.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-550.
-
-
Standard and Sample Preparation: Prepare standards and samples in a volatile organic solvent such as dichloromethane or ethyl acetate. An internal standard (e.g., a deuterated analog) is recommended for accurate quantification.
Supercritical Fluid Chromatography (SFC)
Principle: SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. The solvating power of the supercritical fluid can be adjusted by changing the pressure and temperature, and by adding a co-solvent, allowing for the separation of a wide range of compounds.
Experimental Protocol:
-
Instrumentation: SFC system with a UV-Vis or Mass Spectrometric detector.
-
Column: A column suitable for SFC, such as a Diol or 2-Ethylpyridine column.
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., methanol or acetonitrile) gradient.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 15 MPa.
-
Column Temperature: 40 °C.
-
Detection: UV detection at an appropriate wavelength or MS detection.
-
Standard and Sample Preparation: Similar to HPLC, dissolve standards and samples in a suitable organic solvent.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute concentration of the analyte can be determined.
Experimental Protocol:
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a known amount of the sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).
-
Optimize other acquisition parameters for quantitative accuracy.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the concentration of the analyte using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Molar_mass_analyte / Molar_mass_standard) * (Mass_standard / Mass_sample) * Purity_standard
-
Visualizations
The following diagrams illustrate the typical workflows for the described analytical techniques.
Caption: General workflow for HPLC analysis.
Caption: General workflow for GC-MS analysis.
Caption: Logical flow for selecting an analytical technique.
References
A Comparative Guide to Validating the Purity of Synthesized 2-bromo-N,N-diphenylaniline by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 2-bromo-N,N-diphenylaniline is a critical step in ensuring the quality, safety, and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an objective comparison of HPLC with alternative analytical techniques for validating the purity of this compound, supported by a detailed experimental protocol and comparative data.
Understanding Potential Impurities
The synthesis of this compound, often achieved through an Ullmann condensation reaction between 2-bromoaniline and diphenylamine, can lead to several potential impurities.[1] Understanding these is crucial for developing a specific and effective analytical method. Common impurities may include:
-
Starting Materials: Unreacted 2-bromoaniline and diphenylamine.
-
Homocoupling Products: Biphenyl derivatives from the self-coupling of aryl halides.
-
Isomers: Other brominated N,N-diphenylaniline isomers if the starting materials are not pure.
-
Solvent and Reagent Residues: Residual solvents and reagents from the synthesis and purification process.
A robust analytical method must be able to separate and quantify the main compound from these potential impurities.
High-Performance Liquid Chromatography (HPLC): The Benchmark for Purity Analysis
Reversed-phase HPLC is the most widely adopted method for the purity analysis of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of structurally similar impurities, providing accurate and precise quantification.
Detailed Experimental Protocol: HPLC Purity of this compound
1. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 5 µL |
3. Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the synthesized this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
5. Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity using the area normalization method, assuming all impurities have a similar response factor at the detection wavelength. For higher accuracy, a reference standard for each impurity should be used to determine individual response factors.
Comparative Analysis of Purity Determination Methods
While HPLC is the preferred method, other techniques can be employed for purity assessment, each with its own advantages and limitations. The following table provides a comparative overview.
| Parameter | HPLC | Thin-Layer Chromatography (TLC) | Melting Point Analysis | Differential Scanning Calorimetry (DSC) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning between a stationary and mobile phase. | Differential migration on a stationary phase. | Observation of melting range depression and broadening.[2][3] | Measurement of heat flow during melting.[4][5] | Proportionality of NMR signal integral to the number of nuclei.[6][7] |
| Quantitation | High (Excellent linearity and accuracy).[8] | Semi-quantitative at best.[9] | Qualitative indicator of purity.[10][11] | Quantitative for high purity samples (>98%).[5] | High (Absolute quantification without a reference standard of the analyte).[12] |
| Sensitivity | High (ppm to ppb levels). | Low (µg levels).[13] | Low, insensitive to small amounts of impurities.[10] | Moderate, less sensitive than HPLC for trace impurities.[5] | Moderate, generally less sensitive than HPLC.[14] |
| Specificity | High, can separate closely related impurities.[8] | Low, risk of co-elution.[9] | Low, any soluble impurity can cause depression. | Moderate, can be affected by polymorphism. | High, provides structural information for impurity identification. |
| Sample Throughput | Moderate to High (with autosampler). | High. | High. | Low. | Low to Moderate. |
| Cost (Instrument) | High. | Low.[15] | Low. | High. | Very High. |
| Typical Purity Range | 90-100% | >90% (indicative) | >95% (indicative) | 98.5-100% | 95-100% |
| Key Advantage | "Gold standard" for accuracy and resolution.[13] | Rapid, simple, and inexpensive for reaction monitoring.[8][16] | Very fast and simple initial purity check.[17] | Provides thermodynamic purity. | Absolute quantification and structural elucidation. |
| Key Limitation | Requires method development and validation. | Limited resolution and not quantitative.[9] | Not suitable for amorphous or thermally unstable compounds. | Not suitable for compounds that decompose on melting.[5] | Requires expensive instrumentation and expertise. |
Visualizing the Workflow and Comparisons
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC Purity Determination.
Logical Comparison of Analytical Techniques
Caption: Comparison of Analytical Techniques.
Conclusion
For the definitive validation of this compound purity, HPLC remains the superior technique, offering an unparalleled combination of resolution, sensitivity, and quantitative accuracy. While other methods like TLC and melting point analysis are valuable for rapid, preliminary checks, they lack the quantitative power and specificity of HPLC.[9][10] DSC and qNMR offer unique advantages in providing thermodynamic purity and absolute quantification, respectively, and can serve as powerful complementary techniques to HPLC for comprehensive characterization and reference standard certification.[5][6] The choice of method will ultimately depend on the specific requirements of the analysis, the stage of drug development, and the available resources. However, for regulatory submissions and quality control in a pharmaceutical setting, a well-validated HPLC method is indispensable.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Melting Point Matters: The Key to Purity, Identification, and Quality Control | Buchi.com [buchi.com]
- 4. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. physicsforums.com [physicsforums.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 17. SSERC | Melting point determination [sserc.org.uk]
A Comparative Guide to the Reactivity of 2-bromo-N,N-diphenylaniline and 2-chloro-N,N-diphenylaniline in Palladium-Catalyzed Cyclization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-bromo-N,N-diphenylaniline and 2-chloro-N,N-diphenylaniline, with a focus on their application in palladium-catalyzed intramolecular reactions to form carbazoles. The choice between these two starting materials can significantly impact reaction efficiency, required conditions, and overall cost-effectiveness in the synthesis of complex nitrogen-containing heterocyclic compounds.
Executive Summary
In palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is a critical determinant of reaction success. The established order of reactivity for aryl halides is I > Br > Cl > F. This trend is principally governed by the bond dissociation energy (BDE) of the carbon-halogen (C-X) bond. The weaker C-Br bond in this compound makes it more susceptible to oxidative addition to a palladium(0) center, which is often the rate-determining step in catalytic cycles like the Buchwald-Hartwig amination. Consequently, this compound is expected to be significantly more reactive than 2-chloro-N,N-diphenylaniline. This enhanced reactivity generally translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields for the bromo-substituted compound.
Theoretical Basis for Reactivity Difference
The core difference in reactivity between this compound and 2-chloro-N,N-diphenylaniline lies in the strength of their respective carbon-halogen bonds.
| Property | This compound | 2-chloro-N,N-diphenylaniline | Rationale |
| C-X Bond Dissociation Energy | ~285 kJ/mol (for C-Br) | ~327 kJ/mol (for C-Cl) | The C-Br bond is weaker and therefore requires less energy to break, facilitating the initial oxidative addition step in catalysis.[1] |
| Polarizability | Higher | Lower | The higher polarizability of the C-Br bond can enhance the interaction with the electron-rich palladium catalyst. |
| Electronegativity of X | Lower (2.96) | Higher (3.16) | The greater electronegativity of chlorine can slightly influence the electron density of the aromatic ring. |
Note: The provided Bond Dissociation Energies are average values for aryl-halogen bonds and serve as a general guide.[1][2]
Reactivity in Intramolecular Buchwald-Hartwig Cyclization for Carbazole Synthesis
A primary application of 2-halo-N,N-diphenylanilines is their intramolecular cyclization to form carbazoles, a key structural motif in many pharmaceuticals and functional materials. This transformation is typically achieved via a palladium-catalyzed Buchwald-Hartwig amination.
Expected Outcome and Comparative Performance
Based on the principles of aryl halide reactivity, the intramolecular cyclization of this compound to 9-phenyl-9H-carbazole is anticipated to be more facile than that of its chloro-analogue.
| Parameter | This compound (Expected) | 2-chloro-N,N-diphenylaniline (Expected) |
| Reaction Temperature | Milder (e.g., 80-100 °C) | Higher (e.g., 100-120 °C or higher) |
| Reaction Time | Shorter | Longer |
| Catalyst Loading | Lower | Potentially higher |
| Ligand Choice | Standard phosphine ligands (e.g., PPh₃, BINAP) may be sufficient. | Often requires more specialized, bulky, and electron-rich ligands (e.g., XPhos, SPhos) to achieve good yields. |
| Yield | Generally higher | Generally lower under identical, milder conditions. |
Experimental Protocols
The following are representative protocols for the intramolecular Buchwald-Hartwig cyclization to synthesize 9-phenyl-9H-carbazole. These protocols are based on established procedures for similar substrates and should be optimized for the specific reaction.
Protocol 1: Intramolecular Cyclization of this compound (Milder Conditions)
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and BINAP (0.03 mmol, 3 mol%).
-
Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Add sodium tert-butoxide (1.4 mmol).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 9-phenyl-9H-carbazole.
Protocol 2: Intramolecular Cyclization of 2-chloro-N,N-diphenylaniline (More Forcing Conditions)
Materials:
-
2-chloro-N,N-diphenylaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add 2-chloro-N,N-diphenylaniline (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%) to an oven-dried Schlenk tube.
-
Add potassium phosphate (2.0 mmol).
-
Add anhydrous 1,4-dioxane (10 mL).
-
Seal the tube and heat the reaction mixture to 110-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 9-phenyl-9H-carbazole.
Visualizing the Catalytic Pathway and Workflow
To better understand the underlying processes, the following diagrams illustrate the generalized catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.
Conclusion
For drug development and synthetic chemistry professionals, the selection between this compound and 2-chloro-N,N-diphenylaniline as a synthetic precursor will significantly influence process development. This compound offers the distinct advantage of higher reactivity, which is beneficial for achieving desired transformations under milder conditions, with potentially lower catalyst loadings and shorter reaction times. This can lead to improved process efficiency and reduced costs, particularly on a larger scale.
Conversely, 2-chloro-N,N-diphenylaniline is often a more cost-effective starting material. For applications where the higher reactivity of the bromo-analogue is not essential, or where the development of a more robust catalytic system for the chloro-derivative is feasible, it can be an attractive option. The choice will ultimately depend on a balance of factors including the cost of starting materials, the desired reaction efficiency, and the complexity of the target molecule.
References
A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 2-Bromo-N,N-diphenylaniline
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and advanced materials. 2-Bromo-N,N-diphenylaniline serves as a valuable building block, and its reactivity in palladium-catalyzed cross-coupling reactions is of significant interest for the synthesis of tri- and tetra-substituted aniline derivatives. This guide provides a comparative analysis of various palladium catalysts for common cross-coupling reactions involving this substrate, supported by experimental data from analogous systems to aid in catalyst selection and methods development.
Performance of Palladium Catalysts in Cross-Coupling Reactions
The choice of palladium precursor, ligand, base, and solvent system is critical in determining the efficiency and outcome of a cross-coupling reaction. The following tables summarize the performance of several common palladium catalysts in Buchwald-Hartwig amination, Suzuki-Miyaura, Heck, and Sonogashira reactions with aryl bromides, including substrates analogous to this compound.
Table 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. For a sterically hindered substrate like this compound, the choice of a bulky, electron-rich phosphine ligand is often crucial for achieving high yields.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 100 | 12 | >95 | Highly effective for coupling of aryl bromides with a variety of amines.[1] |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Dioxane | 110 | 8 | >90 | Good for challenging substrates; requires inert atmosphere. |
| [Pd(allyl)Cl]₂ | t-BuXPhos | t-BuOLi | Toluene | 100 | 24 | ~98 | Effective system for amination of bromobenzene.[1] |
| Pd(OAc)₂ | TrixiePhos | t-BuOLi | Toluene | 100 | 24 | ~98 | Universal ligand giving high conversion rates.[1] |
Table 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For ortho-substituted bromoanilines, specific catalyst systems have been developed to achieve high efficiency.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~90 | Classic catalyst, effective for a range of boronic acids.[2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | Robust catalyst for challenging couplings.[3] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 2-MeTHF | 100 | 16 | ~91 | Highly active system for unprotected ortho-bromoanilines.[4] |
| CataCXium A palladacycle | - | K₃PO₄ | 2-MeTHF | 100 | 16 | 95 | Superior performance for Suzuki coupling of unprotected ortho-bromoanilines.[4] |
Table 3: Heck Coupling
The Heck reaction couples an unsaturated halide with an alkene. The choice of catalyst and conditions can influence the regioselectivity and stereoselectivity of the product.
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | ~70-80 | Standard conditions for Heck reactions.[5] |
| Pd EnCat® 40 | - | AcONa | DMF | 140 | 40 | Good | Heterogeneous catalyst, allows for easier purification.[5] |
| Pd(OAc)₂ | - | K₂CO₃ | DMA | 130-140 | 40 | 56-94 | Effective for in-situ generated alkenes.[6] |
Table 4: Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, often requiring a copper(I) co-catalyst.
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | PPh₃ | Et₃N | THF | 60 | 18 | 35-90 |
| [PdCl₂(CH₃CN)₂] | - | sXPhos | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | Good |
| Pd(OAc)₂ | CuI | DPPE | K₃PO₄ | THF | 60 | 6 | up to 93 |
Experimental Protocols
The following are generalized experimental protocols for palladium-catalyzed cross-coupling reactions that can be adapted for this compound.
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube under an inert atmosphere, the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv.) are combined. This compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.) are then added, followed by the anhydrous solvent (e.g., toluene). The tube is sealed, and the mixture is stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.). The flask is sealed, evacuated, and backfilled with an inert gas three times. Degassed solvent (e.g., a mixture of toluene and water) is added, and the reaction mixture is heated with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled, and the aqueous layer is separated and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.[2][7]
General Procedure for Heck Coupling
In a sealed tube, this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the ligand (if applicable, e.g., PPh₃, 4 mol%), and the base (e.g., Et₃N, 2.0 equiv.) are combined in the specified solvent (e.g., DMF). The alkene (1.5 equiv.) is then added. The tube is sealed, and the mixture is heated for the specified time. After cooling, the reaction mixture is diluted with an organic solvent and washed with water. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the product is purified by column chromatography.[5]
General Procedure for Sonogashira Coupling
A mixture of this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), the copper(I) co-catalyst (e.g., CuI, 10 mol%), and a ligand (if applicable) is placed in a Schlenk tube under an inert atmosphere. The solvent (e.g., THF), the base (e.g., Et₃N, 2.0 equiv.), and the terminal alkyne (1.2 equiv.) are added. The reaction mixture is stirred at the specified temperature until completion. The mixture is then filtered through celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield the desired product.[8]
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental mechanisms and logical workflows associated with palladium-catalyzed cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Logical workflow for selecting an optimal palladium catalyst system.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Synthesis of Alkyne-Substituted Dihydropyrrolones as Bacterial Quorum-Sensing Inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-bromo-N,N-diphenylaniline and Its Derivatives for Researchers
A comprehensive analysis of 2-bromo-N,N-diphenylaniline and its analogues, this guide provides a comparative overview of their spectroscopic properties. It is designed for researchers, scientists, and professionals in drug development, offering key data to aid in the identification and characterization of this important class of compounds.
This guide presents a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound, alongside a comparison with its parent compound, diphenylamine, and other relevant derivatives. The inclusion of experimental protocols and a visual workflow for spectroscopic analysis aims to facilitate the practical application of this information in a laboratory setting.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. These compounds have been chosen to illustrate the electronic and structural effects of various substituents on the core diphenylamine scaffold.
¹H NMR Spectral Data
The ¹H NMR spectra of these compounds are characterized by signals in the aromatic region, typically between 6.5 and 8.0 ppm. The chemical shifts and coupling constants of the aromatic protons are influenced by the nature and position of the substituents on the phenyl rings.
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound | 7.50 (dd, J = 8.0, 1.4 Hz, 1H), 7.30 (t, J = 7.9 Hz, 2H), 7.22 (m, 1H), 7.18 – 7.10 (m, 3H), 7.02 (t, J = 7.3 Hz, 1H), 6.72 (dd, J = 7.6 Hz, 1H)[1] |
| Diphenylamine | 7.25 (t, J = 7.0 Hz, 4H ), 7.07 (d, J = 7.7 Hz, 4H), 6.92 (t, J = 7.3 Hz, 2H) |
| 4-bromo-N-phenylaniline | 7.32 (d, J = 8.8 Hz, 2H), 7.25 (t, J = 8.3 Hz, 2H), 7.03 (d, J = 8.2 Hz, 2H), 6.95 (t, J = 5.6 Hz, 1H), 6.91 (d, J = 8.7 Hz, 2H)[1] |
| 4-chloro-N-phenylaniline | 7.25 (t, J = 7.6 Hz, 2H), 7.19 (d, J = 8.4 Hz, 2H), 7.03 (d, J = 8.5 Hz, 2H), 6.97 (d, J = 8.7 Hz, 2H), 6.94 (t, J = 7.3 Hz, 1H)[1] |
| N-(4-methoxyphenyl)-2-methylaniline | 7.13 (d, J = 7.3 Hz, 1H), 7.05 (t, J = 7.7 Hz, 1H), 6.92-7.02 (m, J = 7.1 Hz, 3H), 6.84 (d, J = 8.8 Hz, 1H), 6.79 (t, J = 7.4 Hz, 1H), 3.79 (s, 3H), 2.24 (s, 3H)[1] |
¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information about the carbon framework of the molecules. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.
| Compound | Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| This compound | 141.4, 141.3, 132.8, 129.3, 127.9, 122.6, 120.8, 120.2, 115.7, 112.1[1] |
| Diphenylamine | 142.9, 129.1, 120.8, 117.6 |
| 4-bromo-N-phenylaniline | 142.3, 132.0, 129.3, 121.5, 118.2, 112.5[1] |
| 4-chloro-N-phenylaniline | 142.5, 141.7, 129.2, 129.1, 125.3, 121.4, 118.7, 118.0[1] |
| N-(4-methoxyphenyl)-2-methylaniline | 155.2, 143.4, 136.4, 130.9, 127.0, 125.5, 122.3, 120.2, 115.4, 114.9, 55.9, 18.2[1] |
IR Spectral Data
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The characteristic vibrational frequencies of the N-H and C-N bonds, as well as the substitution patterns on the aromatic rings, are key features in the IR spectra of these compounds.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound | Data not readily available in a comparable format. |
| Diphenylamine | N-H stretch: ~3400; C-N stretch (aromatic): ~1310; Aromatic C-H stretch: ~3050; Aromatic C=C stretch: ~1600, 1500. |
| 2-Bromoaniline | N-H stretch: 3481, 3392; C-N stretch: 1283; Aromatic C=C stretch: 1616, 1485. |
| General Aromatic Amines | Secondary aromatic amines typically show a single N-H stretching band around 3450 cm⁻¹. The C-N stretching vibration for aromatic amines is usually strong and appears in the region of 1335-1250 cm⁻¹. |
UV-Vis Spectral Data
UV-Vis spectroscopy provides insights into the electronic transitions within the molecules. The position of the maximum absorption (λmax) is influenced by the extent of conjugation and the presence of electron-donating or electron-withdrawing groups.
| Compound | λmax (nm) and Solvent |
| This compound | Data not readily available in a comparable format. |
| Diphenylamine | ~285 (in ethanol). |
| Theoretical UV-Vis of a dibrominated acetophenone derivative | Calculated absorption maxima are sensitive to the solvent environment (gas phase, ethanol, water)[2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed in this guide. Specific parameters may need to be optimized for individual compounds and instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the λmax.
-
Data Acquisition:
-
Record a baseline spectrum of the solvent using a matched pair of cuvettes.
-
Fill one cuvette with the sample solution and record the UV-Vis spectrum, typically over a range of 200-800 nm.
-
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the spectrum.
Visualizing the Spectroscopic Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel aromatic amine, such as a derivative of this compound.
References
A Comparative Guide to Hole Transport Materials in OLEDs: Evaluating 2-bromo-N,N-diphenylaniline Against Established Alternatives
For researchers, scientists, and professionals in drug development venturing into the field of organic electronics, the selection of appropriate materials is paramount to the success of Organic Light-Emitting Diode (OLED) fabrication. The Hole Transport Layer (HTL) is a critical component influencing device efficiency, stability, and overall performance. This guide provides a comparative analysis of 2-bromo-N,N-diphenylaniline and other commonly employed hole transport materials (HTMs), supported by available experimental data.
While this compound is utilized in the broader production of electronic chemicals, including for OLED display screens, specific performance data for its use as a dedicated hole transport material in peer-reviewed literature is notably scarce.[1] This guide, therefore, presents a detailed comparison with well-established HTMs, namely N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB), 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), and 2,2',7,7'-tetrakis(N,N-di-p-methoxyphenylamine)-9,9'-spirobifluorene (Spiro-OMeTAD). The comparison is based on key performance metrics crucial for hole transport in OLEDs.
Quantitative Performance Comparison of Hole Transport Materials
The following table summarizes the key properties and performance metrics of commonly used hole transport materials in OLEDs. It is important to note that the performance of an OLED is highly dependent on the overall device architecture, including the emissive material, electron transport layer, and electrode materials.
| Material | HOMO Level (eV) | LUMO Level (eV) | Hole Mobility (cm²/Vs) | Glass Transition Temperature (Tg, °C) |
| NPB | -5.1 to -5.5 | -2.1 to -2.4 | 10⁻⁴ - 10⁻³ | 95 - 100 |
| TAPC | -5.4 to -5.5 | -1.9 to -2.2 | 10⁻² - 10⁻³ | 130 - 145 |
| Spiro-OMeTAD | -5.0 to -5.2 | -1.9 to -2.1 | 10⁻⁵ - 10⁻⁴ | 121 - 125 |
| This compound | Not available | Not available | Not available | Not available |
OLED Device Performance with Various Hole Transport Materials
This table showcases the typical performance of OLED devices utilizing the aforementioned HTMs. The lack of published data for this compound as an HTM prevents a direct comparison of its device performance.
| HTM | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Maximum External Quantum Efficiency (EQE, %) |
| NPB | ~30 - 60 | ~20 - 40 | ~15 - 20 |
| TAPC | ~40 - 80 | ~30 - 60 | ~18 - 25 |
| Spiro-OMeTAD | ~50 - 90 | ~40 - 70 | ~20 - 28 |
| This compound | Not available | Not available | Not available |
Discussion on this compound as a Potential Hole Transport Material
Given the absence of direct experimental data for this compound in OLEDs, a theoretical assessment of its potential can be made based on its chemical structure. The triphenylamine core is a common and effective building block for hole transport materials due to its electron-donating nature and ability to form stable radical cations. The presence of a bromine atom, an electron-withdrawing group, could potentially influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.
The bromine substituent might lead to a deeper HOMO level, which could be advantageous for better energy level alignment with the anode (like ITO) and the emissive layer, potentially leading to improved hole injection and reduced injection barriers. However, the impact on hole mobility is difficult to predict without experimental data. While halogen substitution has been explored in other HTMs to enhance performance, the specific effects of a bromo-substituent on the N,N-diphenylaniline framework in an OLED device remain to be experimentally verified.
Experimental Protocols
Synthesis of this compound
A general synthetic route for this compound involves the Ullmann condensation or Buchwald-Hartwig amination. For instance, a synthesis can be achieved by reacting diphenylamine with o-dibromobenzene in the presence of a copper catalyst and a base.[1][2]
-
Reactants: Diphenylamine, o-dibromobenzene, Copper Iodide (CuI), 18-crown-6, and o-dichlorobenzene (solvent).
-
Procedure: The reactants are heated under a nitrogen atmosphere. After the reaction is complete, the solvent is removed, and the product is purified using column chromatography.[1]
OLED Fabrication Workflow
The fabrication of OLED devices is a multi-step process typically performed in a high-vacuum environment to prevent contamination.
Characterization of Hole Transport Materials and OLEDs
To evaluate the performance of a hole transport material and the resulting OLED, several key experiments are conducted.
Cyclic Voltammetry (CV): This electrochemical technique is used to determine the oxidation and reduction potentials of a material.[3][4] From these potentials, the HOMO and LUMO energy levels can be estimated, which are crucial for assessing the energy level alignment in an OLED.[3][4]
Time-of-Flight (TOF) Photoconductivity: This method is commonly used to measure the charge carrier mobility of organic semiconductor thin films.[5][6] A thin film of the material is sandwiched between two electrodes, and a short pulse of light generates charge carriers. By measuring the time it takes for the holes to drift across the film under an applied electric field, the hole mobility can be calculated.[5][6]
Conclusion
While this compound is a commercially available compound with a structure suggestive of potential hole-transporting properties, the lack of dedicated research into its performance within OLED devices makes a direct comparison with established materials like NPB, TAPC, and Spiro-OMeTAD challenging. The established HTMs offer a wealth of experimental data and proven performance in various OLED architectures. For researchers and developers, the choice of an HTM will depend on the specific device requirements, balancing factors such as energy level alignment, charge mobility, thermal stability, and cost. Further experimental investigation into the properties of this compound is necessary to fully ascertain its viability and potential advantages as a hole transport material in OLED applications.
References
A Comparative Guide to 2-bromo-N,N-diphenylaniline and 2-iodo-N,N-diphenylaniline in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of transition-metal-catalyzed cross-coupling reactions, the choice of reactants and ligands is paramount to achieving desired outcomes. Aryl halides are fundamental building blocks in these transformations. This guide provides an objective comparison between 2-bromo-N,N-diphenylaniline and 2-iodo-N,N-diphenylaniline, focusing on their performance and reactivity when utilized as substrates in catalytic processes. While direct, side-by-side experimental comparisons in literature are scarce, this analysis is grounded in the well-established principles of organometallic chemistry and supported by data on analogous systems.
Physicochemical Properties
A foundational comparison begins with the intrinsic properties of each molecule. These characteristics influence their handling, stoichiometry, and behavior in a reaction environment.
| Property | This compound | 2-iodo-N,N-diphenylaniline |
| CAS Number | 78600-31-4[1][2] | 78600-32-5[3] |
| Molecular Formula | C₁₈H₁₄BrN[1] | C₁₈H₁₄IN[3] |
| Molecular Weight | 324.21 g/mol [1] | 371.22 g/mol [3] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary difference in the catalytic performance of 2-bromo- and 2-iodo-N,N-diphenylaniline as substrates stems from the inherent disparity in the carbon-halogen (C-X) bond strength. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. This directly impacts the rate-determining step of many cross-coupling catalytic cycles: oxidative addition.
In this step, a low-valent metal catalyst, typically Palladium(0), inserts into the C-X bond, forming a Pd(II) complex. Due to the lower bond dissociation energy, the C-I bond undergoes oxidative addition much more readily and under milder conditions than the C-Br bond.[4] This fundamental difference has several practical implications for reaction design and outcomes.
Performance Comparison as Substrates
Based on established chemical principles, the following table summarizes the expected performance differences when using these two compounds as substrates in a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination.
| Performance Metric | 2-iodo-N,N-diphenylaniline (Aryl Iodide) | This compound (Aryl Bromide) | Rationale |
| Reaction Rate | Faster | Slower | The weaker C-I bond leads to a lower activation energy for the rate-limiting oxidative addition step.[4] |
| Typical Temperature | Lower (often room temp. to 80 °C) | Higher (often 80 °C to 120 °C) | Less thermal energy is required to overcome the activation barrier for C-I bond cleavage. |
| Catalyst Loading | Can often be lower (e.g., 0.5-2 mol%) | Typically higher (e.g., 1-5 mol%) | The high reactivity allows for efficient turnover even at lower catalyst concentrations. |
| Ligand Requirement | Less demanding; simpler phosphine ligands can be effective. | Often requires more sophisticated, bulky, electron-rich ligands (e.g., Buchwald or Hartwig type ligands) to promote oxidative addition.[5][6] | The inherent difficulty of C-Br bond activation necessitates a more reactive catalytic system, which is achieved through advanced ligand design.[6][7] |
| Side Reactions | Lower potential for thermal degradation of reactants or products. | Higher potential for side reactions due to the more forcing conditions required. | Elevated temperatures can lead to decomposition or undesired side reactions like hydrodehalogenation. |
| Selectivity in Polyhalogenated Systems | Significantly more reactive, allowing for high chemoselectivity.[8] | Less reactive, can be used to selectively react at an iodo- position while leaving a bromo- position intact.[8] | The large difference in reactivity between C-I and C-Br bonds can be exploited in sequential cross-coupling strategies. |
Experimental Protocols and Workflow
While no direct comparative experiments are available, a researcher can adapt standard protocols for cross-coupling reactions. Below are representative protocols for a Suzuki-Miyaura coupling, adjusted to reflect the differing reactivity of the bromo- and iodo- starting materials.
Representative Protocol 1: Suzuki Coupling with 2-iodo-N,N-diphenylaniline
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-iodo-N,N-diphenylaniline (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and SPhos (0.022 mmol, 2.2 mol%).
-
Atmosphere: The flask is sealed, evacuated, and backfilled with argon or nitrogen three times.
-
Solvent Addition: Anhydrous toluene (5 mL) and water (0.5 mL) are added via syringe.
-
Reaction: The mixture is heated to 80 °C and stirred vigorously for 4-12 hours, with progress monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Representative Protocol 2: Suzuki Coupling with this compound
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a more robust ligand such as XPhos (0.044 mmol, 4.4 mol%).
-
Atmosphere: The flask is sealed, evacuated, and backfilled with argon or nitrogen three times.
-
Solvent Addition: Anhydrous toluene (5 mL) and water (0.5 mL) are added via syringe.
-
Reaction: The mixture is heated to 100-110 °C and stirred vigorously for 12-24 hours, with progress monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Synthesis and Availability
Both compounds can be synthesized from common starting materials. This compound can be prepared from the reaction of diphenylamine and 1,2-dibromobenzene.[1][2] 2-iodo-N,N-diphenylaniline can be synthesized from diphenylamine and phenyl triflate, or via decarboxylative iodination of the corresponding anthranilic acid.[3][9] Both compounds are commercially available from various chemical suppliers, though the cost and availability can fluctuate. Generally, aryl iodides can be more expensive than their corresponding bromides due to the higher cost of iodine reagents.
Conclusion and Recommendations
The choice between this compound and 2-iodo-N,N-diphenylaniline for use as a substrate in catalytic cross-coupling reactions is a trade-off between reactivity and cost.
-
Choose 2-iodo-N,N-diphenylaniline for:
-
High Reactivity: When faster reaction times and milder conditions are essential, particularly for sensitive substrates or complex molecule synthesis.
-
Lower Catalyst Loadings: To minimize the cost and potential contamination of the final product with the metal catalyst.
-
Chemoselectivity: In syntheses involving polyhalogenated precursors where selective reaction at the most reactive site is desired.
-
-
Choose this compound for:
-
Cost-Effectiveness: When the starting material cost is a primary concern and the required reaction conditions are tolerable.
-
Sequential Coupling: When it is desirable to leave the bromo- group intact for a subsequent, different coupling reaction after functionalizing another part of the molecule.
-
Availability: Aryl bromides are often more widely available and less expensive than the analogous iodides.
-
For drug development professionals and researchers working on complex targets, the superior reactivity and milder conditions afforded by 2-iodo-N,N-diphenylaniline often justify its higher cost. For process chemistry and large-scale synthesis, the economic advantage of this compound may be the deciding factor, provided the reaction can be optimized to achieve acceptable yields and purity.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 78600-31-4 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
A Comparative Guide to the Quantification of 2-bromo-N,N-diphenylaniline Purity by qNMR
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for the purity assessment of 2-bromo-N,N-diphenylaniline. This document outlines supporting experimental protocols and presents comparative data to inform the selection of the most appropriate analytical methodology.
Introduction to Purity Analysis of this compound
This compound is a key building block in the synthesis of various organic electronic materials and pharmaceutical compounds. Ensuring its purity is paramount, as impurities can significantly impact the performance, stability, and safety of the final products. While several analytical techniques can be employed for purity determination, qNMR has emerged as a powerful, non-destructive method that offers distinct advantages.[1][2]
Comparative Analysis of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors, including the nature of the analyte, potential impurities, required accuracy, and available instrumentation. A comparison of qNMR with other common techniques is presented below.
Table 1: Comparison of Analytical Techniques for Purity Determination
| Technique | Principle | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | The integral of a specific NMR signal is directly proportional to the number of nuclei, allowing for direct quantification against a certified internal standard.[2][3] | - Primary analytical method, potentially traceable to SI units.[4] - Non-destructive. - Provides structural information of the analyte and impurities simultaneously.[3] - Does not require a reference standard for each impurity. | - Lower sensitivity compared to chromatographic methods. - Requires a relatively larger amount of sample. - Potential for signal overlap in complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential distribution between a stationary phase and a mobile phase.[5] | - High resolution and sensitivity.[5] - Well-established and widely used for purity analysis of organic compounds.[5][6] - Suitable for non-volatile and thermally labile compounds. | - Requires a specific reference standard for each compound to be quantified. - Destructive technique. - Method development can be time-consuming. |
| Gas Chromatography (GC) | Separation of volatile components in a mixture based on their partitioning between a stationary phase and a carrier gas.[7] | - Excellent for volatile and thermally stable compounds.[5] - High sensitivity, especially when coupled with a mass spectrometer (GC-MS).[7] | - Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required for some analytes, adding complexity.[5] - Destructive technique. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | - Provides information on the melting point and purity of crystalline solids. - Can detect crystalline impurities. | - Only applicable to crystalline and thermally stable compounds. - Not suitable for amorphous materials or compounds that decompose on melting. - Lower precision compared to other methods. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the purity of this compound using an internal standard.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Analytical balance (readability ± 0.01 mg)
-
This compound (analyte)
-
Maleic acid (certified internal standard)
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) tetramethylsilane (TMS)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.
-
Record the exact weights.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H-NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal of this compound (e.g., a specific aromatic proton) and the singlet of the two vinyl protons of maleic acid.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by area percent.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (optional, for pH adjustment)
Procedure:
-
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL solution.
-
-
Analysis:
-
Inject the sample solution into the HPLC system.
-
Record the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.
-
Data Presentation
The following tables summarize hypothetical quantitative data for easy comparison.
Table 2: Hypothetical Purity Data for this compound
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD, n=3) |
| qNMR | 98.7 | 0.2% |
| HPLC | 99.1 | 0.1% |
| GC-MS | 98.9 | 0.3% |
| DSC | 98.5 | 0.5% |
Visualizations
Diagram 1: Experimental Workflow for qNMR Purity Determination
Caption: Workflow for qNMR Purity Determination.
Diagram 2: Logical Relationship for Method Selection
Caption: Decision tree for analytical method selection.
Conclusion
The quantification of this compound purity can be effectively achieved using several analytical techniques. qNMR stands out as a primary method that provides direct quantification without the need for specific impurity reference standards, alongside valuable structural information. HPLC offers superior sensitivity for detecting trace impurities, making it an excellent choice for routine quality control. The selection of the most appropriate method should be based on the specific requirements of the analysis, including the need for traceability, sensitivity, and the nature of potential impurities. For comprehensive characterization, employing orthogonal techniques is often the most robust approach.
References
- 1. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerypharma.com [emerypharma.com]
- 3. Welcome! Quick Introduction to Quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 5. benchchem.com [benchchem.com]
- 6. Separation of 2-Bromo-N,N-dimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of 2-bromo-N,N-diphenylaniline: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 2-bromo-N,N-diphenylaniline, a halogenated organic compound. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure the safety of laboratory personnel and compliance with environmental regulations.
Due to its nature as a brominated aniline derivative, this compound must be treated as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste streams.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate safety measures. Based on the hazardous nature of its parent compounds, aniline and halogenated organics, the following personal protective equipment (PPE) and handling procedures are mandatory:
-
Personal Protective Equipment (PPE):
-
Gloves: Wear robust chemical-resistant gloves. Butyl, neoprene, or Viton gloves are recommended for handling aniline and its derivatives.[1][3]
-
Eye Protection: Chemical splash goggles are essential to prevent eye contact.[1]
-
Lab Coat: A fully buttoned lab coat must be worn to protect against skin contact.[1]
-
Respiratory Protection: All work with this compound should be conducted in a certified laboratory chemical fume hood.[1]
-
-
Designated Work Area:
-
Confine all work with this compound to a designated and clearly marked area, such as a chemical fume hood.[1] The area should be labeled with warnings indicating the potential hazards.
-
Waste Characterization and Segregation
Proper segregation of chemical waste is crucial for safe and compliant disposal. This compound falls into the category of halogenated organic waste.
| Property | Classification & Handling | Reference |
| Chemical Class | Halogenated Organic Compound | [4] |
| Physical Form | Solid (as purchased or synthesized) or Liquid (in solution) | General Knowledge |
| Waste Category | Hazardous Waste | [2][5] |
| Segregation | Must be collected separately from non-halogenated organic waste.[4][5][6] Do not mix with acids, bases, or oxidizing agents.[3][7] | [3][4][5][6][7] |
Step-by-Step Disposal Protocol
3.1. Solid Waste Disposal (e.g., contaminated labware, unused chemical)
-
Container Selection: Use a dedicated, clearly labeled hazardous waste container made of a compatible material such as polyethylene.[1][7]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.[2][5]
-
Collection: Place all solid waste contaminated with this compound, including weighing boats, filter paper, and gloves, into the designated container.[2]
-
Storage: Keep the waste container tightly sealed when not in use.[2][5] Store the container in a designated, secure, and well-ventilated area, away from incompatible materials.[1][2]
3.2. Liquid Waste Disposal (e.g., solutions containing the compound)
-
Container Selection: Use a separate, compatible, and clearly labeled liquid hazardous waste container.[2] Polyethylene carboys are a suitable option.[4]
-
Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the full chemical name, and the solvent system used.[4][5]
-
Collection: Carefully pour liquid waste containing this compound into the designated container, avoiding splashes and spills.
-
Storage: Ensure the container is tightly sealed and stored in a designated secondary containment area to prevent spills.[2] The storage area should be cool and well-ventilated.[2]
3.3. Spill Management
-
Small Spills: For a small spill that can be cleaned up in a short amount of time by trained personnel, absorb the spill with an inert, dry material such as vermiculite or dry sand.[1] Collect the absorbed material and place it in the designated solid hazardous waste container.[1] Ventilate and wash the affected area after cleanup is complete.[1]
-
Large Spills: In the event of a large spill, immediately evacuate and secure the area.[1] Notify your institution's EHS department or emergency services.[1]
3.4. Final Disposal
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][2] Provide a complete and accurate description of the waste. Maintain records of the disposal as required by regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Guidance for Handling 2-Bromo-N,N-diphenylaniline
Immediate Safety and Personal Protective Equipment (PPE)
Given the potential hazards associated with halogenated aromatic amines, such as acute toxicity, skin and eye irritation, and potential for organ damage upon repeated exposure, a stringent personal protective equipment protocol is mandatory.[1][2][3]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Recommended Equipment | Relevant Standards |
| Eye/Face Protection | Chemical safety goggles that meet the ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses when there is a risk of splashing or dust generation.[4][5] | ANSI Z.87.1, EN 166 |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Nitrile rubber, Neoprene). A flame-resistant lab coat must be worn and fully buttoned.[4][6] | EN 374 |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) or an air-purifying respirator with an appropriate cartridge is required.[2][4][5] Work should be conducted in a certified chemical fume hood. | NIOSH (US), EN 14387 (EU) |
| Foot Protection | Closed-toe, chemical-resistant footwear. | ASTM F2413, EN ISO 20345 |
Operational Plan for Handling
A systematic approach is crucial to minimize exposure and ensure safety during the handling of 2-bromo-N,N-diphenylaniline.
Engineering Controls:
-
All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
Personal Handling:
-
Preparation: Before handling, ensure all required PPE is inspected and properly donned.
-
Weighing and Transfer: Conduct weighing and transferring of the solid material in a fume hood. Use a spatula for transfers to minimize dust generation.
-
Dissolution: If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Reaction Setup: Ensure all glassware is properly clamped and the reaction setup is secure.
-
Post-Handling: After handling, thoroughly wash hands and forearms with soap and water.
Experimental Workflow Diagram
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation:
-
Solid Waste: Unused this compound, contaminated spatulas, and weighing paper should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound and solvents from the reaction work-up should be collected in a separate, labeled hazardous waste container for halogenated organic waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.
Disposal Procedure:
-
All waste containers must be clearly labeled with the chemical name and associated hazards.
-
Store waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain.[7]
Table 2: Disposal Guidelines
| Waste Type | Container | Disposal Method |
| Solid this compound | Labeled, sealed container for solid hazardous waste | Licensed hazardous waste disposal |
| Liquid waste containing the compound | Labeled, sealed container for halogenated organic waste | Licensed hazardous waste disposal |
| Contaminated lab materials (gloves, etc.) | Labeled hazardous waste bag | Licensed hazardous waste disposal |
References
- 1. fishersci.com [fishersci.com]
- 2. 2-ブロモ-N,N-ジメチルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





